molecular formula C8H7BrO2 B064651 2-Bromo-4'-hydroxyacetophenone CAS No. 168693-83-2

2-Bromo-4'-hydroxyacetophenone

Cat. No.: B064651
CAS No.: 168693-83-2
M. Wt: 215.04 g/mol
InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4'-hydroxyacetophenone is a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research. This compound features a reactive bromoacetyl group adjacent to an aromatic hydroxy group, making it a versatile precursor for the development of more complex molecules, particularly through nucleophilic substitution reactions and as a scaffold for heterocyclic compound formation. Its primary research utility lies in its role as an alkylating agent, capable of modifying proteins, enzymes, and other nucleophilic biological targets to study structure-activity relationships, probe active sites, or create chemical probes. The para-hydroxyacetophenone core structure is of significant interest in the synthesis of analogs of natural products and in the development of potential pharmacologically active compounds, including kinase inhibitors and anti-cancer agents. Researchers leverage this compound in method development for synthesizing chalcones, flavanones, and other privileged structures in drug discovery. Strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYOFQHKEWTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034576
Record name 2-Bromo-4-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown odorless liquid; [Reference #1]
Record name 2-Bromo-4-hydroxyacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000011 [mmHg]
Record name 2-Bromo-4-hydroxyacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2491-38-5
Record name 2-Bromo-1-(4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxyphenyl)-2-bromoethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMO-4'-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4'-hydroxyacetophenone, a key building block in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative ease, quantitative data is presented in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound-¹³C₆

Chemical Shift (δ) ppmMultiplicityAssignment
10.61s-OH
7.91-7.86mH-2', H-6'
6.90-6.86mH-3', H-5'
5.02d-CH₂Br

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound-¹³C₆

Chemical Shift (δ) ppmAssignment
190.3C=O
163.1C-4'
131.4C-2', C-6'
125.8C-1'
115.5C-3', C-5'
41.7-CH₂Br

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While a specific peak list for this compound is not available, the expected characteristic absorption bands can be inferred from the spectra of similar compounds, such as 4'-hydroxyacetophenone.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
~1670StrongC=O stretch (ketone)
~1600, ~1580, ~1450Medium to StrongC=C stretch (aromatic ring)
~1260StrongC-O stretch (phenol)
~840StrongC-H bend (para-substituted aromatic)
~600MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₇BrO₂.[1] Its molecular weight is 215.04 g/mol .[1]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
214/216High[M]⁺ (Molecular ion peak, isotopic pattern due to Br)
135High[M - CH₂Br]⁺
121High[HOC₆H₄CO]⁺
93Medium[HOC₆H₄]⁺
65Medium[C₅H₅]⁺

The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic ketones like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

    • Reference the spectrum to the solvent peak.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, data is collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) to obtain the fragment ion spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Confirmation of Structure Purity_Assessment->Final_Report Confirmation of Purity

References

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4'-hydroxyacetophenone. The information enclosed is intended to support research, drug development, and quality control activities where this compound is utilized. This guide includes tabulated spectral data, a detailed experimental protocol for spectral acquisition, and a structural diagram with corresponding proton assignments.

Molecular Structure and Proton Environments

This compound (C₈H₇BrO₂) is a substituted acetophenone with three distinct proton environments that give rise to characteristic signals in a 1H NMR spectrum. These environments are: the methylene protons adjacent to the bromine atom and the carbonyl group, the aromatic protons on the substituted phenyl ring, and the hydroxyl proton of the phenol group. Understanding the chemical shifts, multiplicities, and coupling constants of these protons is crucial for structural verification and purity assessment.

1H NMR Spectral Data

The 1H NMR spectral data for this compound is summarized in the table below. The data is based on a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Signal AssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-α (CH₂)4.78Singlet (s)2HN/A
H-2', H-6'~7.88Doublet (d)2H~8.8
H-3', H-5'~6.88Doublet (d)2H~8.8
-OH~10.53Singlet (s, broad)1HN/A

Note: The chemical shifts for the aromatic protons (H-2', H-6', H-3', and H-5') and the hydroxyl proton are interpreted from data for a closely related isotopically labeled analog in DMSO-d₆. Actual values may vary slightly.

Interpretation of the Spectrum

  • Methylene Protons (H-α): The two protons of the methylene group adjacent to the bromine and the carbonyl group appear as a sharp singlet at approximately 4.78 ppm. The absence of coupling is due to the lack of adjacent protons. The significant downfield shift is a result of the deshielding effects of both the adjacent electronegative bromine atom and the carbonyl group.

  • Aromatic Protons (H-2', H-6' and H-3', H-5'): The para-substituted phenyl ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets.

    • The protons ortho to the acetyl group (H-2' and H-6') are deshielded by the electron-withdrawing nature of the carbonyl and are found further downfield at approximately 7.88 ppm.

    • The protons meta to the acetyl group (H-3' and H-5'), which are ortho to the electron-donating hydroxyl group, are shielded and appear upfield at around 6.88 ppm.

    • Both signals appear as doublets due to coupling with their adjacent aromatic protons, with a typical ortho-coupling constant of around 8.8 Hz.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is typically observed as a broad singlet at a downfield chemical shift, around 10.53 ppm in DMSO-d₆. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The use of DMSO-d₆ as a solvent often allows for the observation of the hydroxyl proton, which might exchange with deuterium in other solvents like D₂O.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a 1H NMR spectrum for a compound such as this compound.

a) Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often preferred for its ability to dissolve the sample and for the observation of exchangeable protons like the hydroxyl proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

b) Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (from -2 to 14 ppm).

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain: Optimized for the specific sample and instrument.

c) Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the logical relationships in the analysis of the 1H NMR spectrum of this compound.

G cluster_structure Chemical Structure of this compound cluster_nmr 1H NMR Signal Assignments C1 C C7 C C1->C7 C2 C C3 C C2->C3 H_2_6 H-2', H-6' C2->H_2_6 C4 C C3->C4 H_3_5 H-3', H-5' C3->H_3_5 C5 C C4->C5 O2 O C4->O2 C6 C C5->C6 C5->H_3_5 C6->C1 C6->H_2_6 C8 C C7->C8 O1 O C7->O1 Br Br C8->Br H_alpha H-α C8->H_alpha H_alpha2 H-α C8->H_alpha2 H_OH H O2->H_OH Signal_alpha H-α ~4.78 ppm (s, 2H) H_alpha->Signal_alpha Signal_2_6 H-2', H-6' ~7.88 ppm (d, 2H) H_2_6->Signal_2_6 Signal_3_5 H-3', H-5' ~6.88 ppm (d, 2H) H_3_5->Signal_3_5 Signal_OH -OH ~10.53 ppm (s, 1H) H_OH->Signal_OH

Caption: Correlation of protons in this compound to their respective 1H NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Experimental Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate analyze Peak Analysis integrate->analyze

Caption: Standard workflow for acquiring and processing a 1H NMR spectrum.

Mass spectrometry fragmentation of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of this compound. The fragmentation pathways discussed are based on established principles of mass spectrometry and the known fragmentation of related aromatic ketones and organobromine compounds. This document is intended to serve as a valuable resource for researchers in analytical chemistry, drug discovery, and quality control who may be working with this or structurally similar compounds.

Introduction to this compound

This compound is a substituted acetophenone with the chemical formula C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol .[1][2][3] Its structure features a hydroxylated phenyl ring, a ketone functional group, and an alpha-bromine atom. These structural motifs dictate its behavior under electron ionization (EI) mass spectrometry, leading to a characteristic fragmentation pattern that can be used for its identification and structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathway

Electron ionization mass spectrometry of this compound is expected to proceed through a series of characteristic fragmentation steps, primarily driven by the stability of the resulting carbocations. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br), will result in characteristic isotopic patterns for bromine-containing fragments.

The primary fragmentation events are predicted to be:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl carbon is susceptible to cleavage. This can occur in two ways: loss of the bromomethyl radical (•CH₂Br) or loss of the 4-hydroxyphenylacyl radical.

  • Loss of Bromine: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br).

  • Decarbonylation: The loss of a neutral carbon monoxide (CO) molecule is a common fragmentation pathway for aromatic ketones.[4][5]

The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion [M]⁺•.

Fragmentation_Pathway M This compound [C₈H₇BrO₂]⁺• m/z 214/216 F1 [C₇H₇O₂]⁺ m/z 123 M->F1 - •CH₂Br F2 [C₈H₇O₂]⁺ m/z 135 M->F2 - •Br F3 [C₆H₇O]⁺ m/z 95 F1->F3 - CO F4 [C₇H₅O]⁺ m/z 105 F2->F4 - CH₂O F5 [C₆H₅]⁺ m/z 77 F4->F5 - CO

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Tabulated Summary of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed neutral loss.

Fragment Ion Proposed Structure m/z (⁷⁹Br/⁸¹Br) Neutral Loss Fragmentation Step
[M]⁺•[C₈H₇BrO₂]⁺•214/216-Ionization
[M - CH₂Br]⁺[C₇H₇O₂]⁺123•CH₂BrAlpha-cleavage
[M - Br]⁺[C₈H₇O₂]⁺135•BrC-Br bond cleavage
[M - CH₂Br - CO]⁺[C₆H₇O]⁺95CODecarbonylation
[M - Br - CH₂O]⁺[C₇H₅O]⁺105CH₂ORearrangement and loss of formaldehyde
[M - Br - CH₂O - CO]⁺[C₆H₅]⁺77CODecarbonylation

Experimental Protocols

While specific experimental data for this compound is not widely published, a general protocol for analyzing this compound using electron ionization gas chromatography-mass spectrometry (EI-GC-MS) is provided below.

Workflow for EI-GC-MS Analysis

Experimental_Workflow Sample Sample Preparation (Dissolution in appropriate solvent, e.g., Methanol) GC Gas Chromatography (Separation on a suitable capillary column, e.g., DB-5ms) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detector Detector (e.g., Electron Multiplier) MassAnalyzer->Detector Data Data Acquisition and Analysis Detector->Data

Caption: General experimental workflow for GC-MS analysis.

Instrumentation and Parameters:

  • Mass Spectrometer: A standard quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Gas Chromatography (for sample introduction):

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

Interpretation of Isotopic Patterns

A key feature in the mass spectrum of this compound will be the presence of bromine's natural isotopic abundance (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). This will result in pairs of peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments. The observation of these isotopic clusters provides strong evidence for the presence of a single bromine atom in the ion.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by alpha-cleavage, loss of the bromine atom, and decarbonylation. By understanding these fundamental fragmentation pathways and recognizing the characteristic isotopic pattern of bromine, researchers can confidently identify this compound and interpret its mass spectrum. The provided experimental protocol offers a starting point for the analysis of this and related compounds.

References

Covalent Inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, including type 2 diabetes, obesity, and certain cancers. As a key negative regulator of the insulin and leptin signaling pathways, its inhibition is a promising strategy for enhancing insulin sensitivity and controlling metabolic disorders. Among the various classes of inhibitors, covalent inhibitors offer the potential for high potency and prolonged duration of action. This technical guide provides an in-depth overview of the covalent inhibition of PTP1B by 2-Bromo-4'-hydroxyacetophenone, a well-characterized small molecule inhibitor. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers in the field.

Quantitative Data Summary

The inhibitory activity of this compound against PTP1B has been quantified, providing key parameters for its characterization as a covalent inhibitor.

ParameterValueEnzymeNotes
Ki 42 µMPTP1BInhibition constant, indicating the initial binding affinity.
Ki 43 µMSHP-1Demonstrates some cross-reactivity with another protein tyrosine phosphatase.

Note: Further quantitative data such as IC50 values under specific assay conditions and the second-order rate constant (kinact/KI) for covalent modification are crucial for a complete understanding of the inhibitor's potency and are typically determined using the kinetic assays described in the experimental protocols section.

Mechanism of Covalent Inhibition

This compound is an α-haloacetophenone derivative that acts as a covalent inhibitor. The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue (Cys215) in the active site of PTP1B on the electrophilic α-carbon of the inhibitor. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme. The presence of the bromine atom serves as a good leaving group, facilitating this reaction.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PTP1B inhibition. Below are protocols for key experiments.

PTP1B Enzymatic Activity Assay (Ki Determination)

This protocol is designed to determine the inhibition constant (Ki) of this compound using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add 10 µL of the inhibitor dilutions or vehicle control to each well.

  • Add 70 µL of assay buffer to each well.

  • Add 10 µL of a pre-determined concentration of PTP1B enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of pNPP solution to each well.

  • Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

  • Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

  • Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) using software like GraphPad Prism to determine the Ki value.

Mass Spectrometry Analysis of Covalent Modification

This protocol outlines the procedure to confirm the covalent modification of PTP1B by this compound and to identify the modified amino acid residue.

Materials:

  • Recombinant human PTP1B

  • This compound

  • Reaction Buffer: 50 mM HEPES (pH 7.2)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Incubate PTP1B (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in the reaction buffer for a sufficient time (e.g., 1-2 hours) at 37°C to ensure complete modification. A control sample with PTP1B and DMSO should be run in parallel.

  • Denature the protein by adding urea to a final concentration of 8 M.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

  • Alkylate the free cysteine residues by adding IAM to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Dilute the sample with reaction buffer to reduce the urea concentration to less than 2 M.

  • Digest the protein into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.

  • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

  • Analyze the peptide mixture by LC-MS/MS.

  • Compare the mass spectra of the inhibitor-treated sample with the control sample to identify peptides with a mass shift corresponding to the addition of the 4'-hydroxyacetophenone moiety.

  • Use MS/MS fragmentation data to confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification (expected to be Cys215).

Cell-Based PTP1B Inhibition Assay

This protocol describes a method to assess the activity of this compound in a cellular context by measuring the phosphorylation status of a known PTP1B substrate.

Materials:

  • A suitable cell line (e.g., HepG2, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Insulin or another relevant stimulus

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor, anti-PTP1B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in multi-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free medium for a few hours before treatment.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a known PTP1B-pathway activator (e.g., insulin) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against the phosphorylated substrate and the total substrate.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on substrate phosphorylation.

Signaling Pathways and Visualizations

PTP1B is a critical negative regulator of several key signaling pathways. Inhibition of PTP1B by this compound is expected to enhance signaling through these pathways.

PTP1B in Insulin Signaling

PTP1B dephosphorylates the activated insulin receptor (IR) and its substrates (IRS-1/2), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. Covalent inhibition of PTP1B would block this dephosphorylation, leading to prolonged activation of the insulin signaling pathway.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS-1/2 pIR->IRS phosphorylates pIRS p-IRS-1/2 IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt/PKB PI3K->AKT activates pAKT p-Akt (Active) AKT->pAKT GLUT4 GLUT4 Translocation (Glucose Uptake) pAKT->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS Inhibitor 2-Bromo-4'- hydroxyacetophenone Inhibitor->PTP1B Covalently Inhibits

Caption: PTP1B negatively regulates insulin signaling.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the workflow for determining the kinetic parameters of a covalent inhibitor.

Kinetic_Workflow cluster_0 Enzyme Assay cluster_1 Data Analysis A1 Prepare serial dilutions of inhibitor A2 Incubate PTP1B with inhibitor at various times A1->A2 A3 Add substrate (pNPP) A2->A3 A4 Measure product formation (absorbance at 405 nm) A3->A4 B1 Plot % activity vs. time for each inhibitor concentration A4->B1 Raw Data B2 Determine k_obs from exponential decay fits B1->B2 B3 Plot k_obs vs. inhibitor concentration B2->B3 B4 Fit to determine kinact and KI B3->B4 C1 kinact / KI B4->C1 Kinetic Parameters

Caption: Workflow for determining kinact and KI.

Conclusion

This compound serves as a valuable tool compound for studying the covalent inhibition of PTP1B. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers aiming to investigate this inhibitor or to discover and characterize novel covalent PTP1B inhibitors. A thorough understanding of the quantitative parameters, the mechanism of action, and the cellular consequences of PTP1B inhibition is critical for the development of effective therapeutics for metabolic diseases. Further studies to determine the detailed kinetic profile (kinact/KI) and the broader cellular effects of this compound are warranted to fully elucidate its potential.

An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4'-hydroxyacetophenone (CAS: 2491-38-5), a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research. Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and conducting further scientific investigations.

Core Concepts in Solubility

The solubility of a compound is influenced by its molecular structure and the physicochemical properties of the solvent. For this compound, the presence of a polar hydroxyl group suggests a tendency to dissolve in polar solvents, while the brominated acetophenone structure introduces non-polar characteristics.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[2] Factors such as temperature and the potential for hydrogen bonding also play a significant role in the dissolution process.[1]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, qualitative descriptions indicate it is slightly soluble in chloroform and methanol.[3][4][5] It is also reported to be soluble in dimethyl sulfoxide (DMSO).[6] To facilitate further research and provide a standardized format for reporting, the following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25e.g., Shake-Flask Method
e.g., Ethanole.g., 25e.g., Shake-Flask Method
e.g., Acetonee.g., 25e.g., Shake-Flask Method
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask Method
e.g., Chloroforme.g., 25e.g., Shake-Flask Method
e.g., Watere.g., 25e.g., Shake-Flask Method
e.g., Dimethyl Sulfoxidee.g., 25e.g., Shake-Flask Method

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method .[2] This method is considered the gold standard for its reliability in establishing a true equilibrium between the dissolved and undissolved solute.

Detailed Protocol: Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound in a given solvent.

1. Preparation of a Saturated Solution:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that the solution becomes saturated.

  • The container should be sealed to prevent solvent evaporation during the experiment.

2. Equilibration:

  • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer.[2]

  • The agitation should continue for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is reached.[2][7]

3. Phase Separation:

  • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[2]

  • This is typically accomplished by centrifugation, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that does not absorb the solute.[2]

4. Quantification of the Solute:

  • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical technique.

  • High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[2] A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

5. Data Reporting:

  • The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.[2]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and prediction, the following diagrams are provided.

experimental_workflow A Preparation of Saturated Solution (Excess solid in solvent) B Equilibration (Agitation at constant temperature for 24-72h) A->B Establish Equilibrium C Phase Separation (Centrifugation and Filtration) B->C Isolate Saturated Solution D Quantification of Solute (e.g., HPLC analysis of filtrate) C->D Measure Concentration E Data Reporting (Solubility in g/L or mol/L) D->E Final Result

Caption: Experimental workflow for determining solubility via the shake-flask method.

logical_relationship cluster_compound This compound cluster_solvents Solvent Properties Compound Molecular Structure - Polar Hydroxyl Group - Less Polar Brominated Ring Polar Polar Solvents (e.g., Methanol, Water) Compound->Polar Higher Solubility Expected ('Like dissolves like') NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Compound->NonPolar Lower Solubility Expected

Caption: Logical relationship between solvent polarity and expected solubility.

References

2-Bromo-4'-hydroxyacetophenone safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 2491-38-5), a key intermediate in pharmaceutical synthesis and a potent protein tyrosine phosphatase (PTP) inhibitor. Adherence to strict safety protocols is crucial due to its hazardous properties.

Chemical Identification and Physical Properties

This compound, also known as p-hydroxyphenacyl bromide, is a pale beige solid.[1] It is hygroscopic and a lachrymator, necessitating careful handling in a controlled environment.[1]

PropertyValueCitations
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
CAS Number 2491-38-5[1]
Appearance Pale beige solid[1]
Melting Point 123-126 °C[1]
Boiling Point 338.7 ± 17.0 °C (Predicted)[1]
Density 1.622 ± 0.06 g/cm³[1]
Solubility Slightly soluble in chloroform and methanol.[1][1]
Synonyms 4-(Bromoacetyl)phenol, p-Hydroxyphenacyl bromide, PTP Inhibitor I[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals.[2]

Hazard ClassCategoryHazard StatementCitations
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye Irritation 1H318: Causes serious eye damage[3]
Corrosive to Metals 1H290: May be corrosive to metals[2]

Signal Word: Danger

Hazard Pictograms:

  • GHS05: Corrosion[4]

  • GHS07: Exclamation Mark

Toxicological Data

Toxicity EndpointSpeciesValueCitations
LC50 (Inhalation) Rat190 mg/m³/4hr
Dermal Toxicity RabbitErythema and edema progressing to subcutaneous hemorrhage, eschar, scabbing, necrosis, and exfoliation were observed in a 21-day dermal study.[6]
Oral Toxicity (LD50) -No data available[1][7]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[6]

Exposure RouteFirst Aid ProtocolCitations
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][7]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][7]

Firefighting and Accidental Release Measures

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release:

  • Personal Precautions: Avoid dust formation and contact with skin and eyes.[7] Use personal protective equipment, including chemical-impermeable gloves.[7] Ensure adequate ventilation and remove all sources of ignition.[7] Evacuate personnel to a safe area.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the chemical enter drains.[7]

  • Containment and Cleanup: Collect and arrange for disposal.[7] Keep in suitable, closed containers.[7] Use spark-proof tools and explosion-proof equipment.[7]

Handling and Storage

Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[6] Wear suitable protective clothing.[7] Avoid contact with skin and eyes and the formation of dust and aerosols.[7] Use non-sparking tools.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] This material is hygroscopic and should be stored under an inert atmosphere.[1] Keep away from incompatible materials such as strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound ppe_start Start: Assess Task and Potential for Exposure resp_decision Is there a risk of inhaling dust or aerosols? ppe_start->resp_decision resp_protection Respiratory Protection full_face_resp Use a full-face respirator with appropriate cartridges. resp_decision->full_face_resp Yes no_resp_needed Work in a well-ventilated area or fume hood. resp_decision->no_resp_needed No eye_protection Eye and Face Protection full_face_resp->eye_protection no_resp_needed->eye_protection goggles Wear tightly fitting safety goggles with side-shields. eye_protection->goggles face_shield Consider a face shield for splash hazards. goggles->face_shield skin_protection Skin and Body Protection face_shield->skin_protection gloves Handle with chemical-impermeable gloves (e.g., nitrile). Inspect prior to use. skin_protection->gloves lab_coat Wear a flame-retardant lab coat or impervious clothing. gloves->lab_coat closed_shoes Wear closed-toe shoes. lab_coat->closed_shoes

Caption: Recommended Personal Protective Equipment Workflow.

Accidental Spill Response Workflow

The following diagram provides a logical workflow for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_spill Accidental Spill Response Workflow spill_detected Spill Detected evacuate Evacuate immediate area and alert others. spill_detected->evacuate ppe Don appropriate PPE (see PPE workflow). evacuate->ppe ventilate Ensure adequate ventilation. Remove ignition sources. ppe->ventilate contain Contain the spill using inert absorbent material. ventilate->contain cleanup Carefully collect spilled material using spark-proof tools. contain->cleanup dispose Place in a suitable, closed container for disposal. cleanup->dispose decontaminate Decontaminate the spill area. dispose->decontaminate report Report the incident according to institutional protocols. decontaminate->report

Caption: Logical workflow for handling an accidental spill.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is adapted for the safe laboratory-scale synthesis of a-bromoacetophenone derivatives and should be performed with strict adherence to all safety precautions.

Objective: To synthesize an α-bromoacetophenone derivative via bromination of the corresponding acetophenone.

Materials:

  • Acetophenone derivative (e.g., 4'-hydroxyacetophenone)

  • Brominating agent (e.g., Pyridinium hydrobromide perbromide)

  • Solvent (e.g., Acetic acid)

  • Ethyl acetate

  • Saturated sodium carbonate solution

  • Saturated saline solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a chemical fume hood, combine the acetophenone derivative (1.0 eq), pyridinium hydrobromide perbromide (1.1 eq), and acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[8]

  • Reaction: Heat the reaction mixture with stirring.[8] The reaction temperature and time will depend on the specific substrate and should be determined by monitoring the reaction progress (e.g., by TLC).[8]

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into an ice-water bath.[8]

    • Extract the aqueous mixture with ethyl acetate.[8]

    • Wash the combined organic layers sequentially with saturated sodium carbonate solution and saturated saline solution.[8] Caution: Gas evolution (CO₂) may occur during the carbonate wash. Vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., petroleum ether).[8]

Safety Precautions for this Protocol:

  • All operations must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridinium hydrobromide perbromide is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Acetic acid is corrosive. Handle with care.

  • The product, an α-bromoacetophenone, is expected to be a lachrymator and skin irritant. Avoid exposure.

  • Dispose of all chemical waste according to institutional and local regulations.

References

2-Bromo-4'-hydroxyacetophenone material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Material Safety of 2-Bromo-4'-hydroxyacetophenone

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount for ensuring a safe laboratory environment. This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 2491-38-5), a widely used intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases.[1][2]

Chemical and Physical Properties

This compound, also known as 4-(Bromoacetyl)phenol or 4-Hydroxyphenacyl Bromide, is a solid that can range in appearance from white to light yellow or orange. Key physical and chemical data are summarized below.

PropertyValueSource
CAS Number 2491-38-5[3][4]
Molecular Formula C₈H₇BrO₂[1][4]
Molecular Weight 215.04 g/mol
Appearance White to Light yellow to Light orange powder to crystal
Melting Point 123-126°C[1]
Boiling Point (Predicted) 338.7±17.0°C[1]
Density (Predicted) 1.622±0.06 g/cm³[1]
Purity >98.0% (HPLC)
Storage Temperature 2-8°C

Hazard Identification and Classification

This compound is classified as hazardous. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral Category 4H302: Harmful if swallowed.[3][5][6]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage.[7]
Serious Eye Damage/Eye Irritation Category 1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[3][5][6][7]
Corrosive to metals -H290: May be corrosive to metals.

Signal Word: Danger[7] or Warning[3][5][6]

Hazard Pictograms:

  • GHS05 (Corrosion)[8]

  • GHS07 (Exclamation Mark)[3][5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial. The following measures are recommended.[9][10]

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[7][9][10][11]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[7][9][10]
Eye Contact Rinse cautiously with water for at least 15 minutes.[7][9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting.[9][10] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[10]

Handling, Storage, and Firefighting

Proper handling and storage procedures are essential to minimize risk.

AspectRecommendations
Handling Handle in a well-ventilated place.[12][13] Wear suitable protective clothing, gloves, and eye/face protection.[13] Avoid formation of dust and aerosols.[12][13] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, and well-ventilated place.[7][12][13] Keep the container tightly closed.[7][12] Store locked up.[7] Store in a corrosive-resistant container.
Firefighting Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9][10] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10][11]

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe_core Core PPE for Handling eye_face Eye and Face Protection ppe_core->eye_face skin Skin Protection ppe_core->skin respiratory Respiratory Protection ppe_core->respiratory goggles Tightly fitting safety goggles with side-shields (EN 166 / NIOSH approved) eye_face->goggles gloves Chemical-impermeable gloves (inspected before use) skin->gloves clothing Impervious and fire/flame resistant clothing skin->clothing respirator Full-face respirator (if exposure limits are exceeded) respiratory->respirator

Recommended Personal Protective Equipment (PPE).

Accidental Release Measures

In the event of a spill, a structured response is necessary to ensure safety and environmental protection.

StepAction
1. Personal Precautions Use personal protective equipment.[9][11] Avoid dust formation and breathing vapors, mist, or gas.[9][11] Ensure adequate ventilation.[9][11] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[9][10]
2. Environmental Precautions Prevent further leakage or spillage if safe to do so.[10] Do not let the chemical enter drains, as discharge into the environment must be avoided.[10]
3. Containment & Cleaning Collect the spilled material and arrange for disposal.[9][10] Keep the chemical in suitable, closed containers for disposal.[9][10] Use spark-proof tools and explosion-proof equipment.[9][10]
4. Disposal Dispose of the collected material promptly in accordance with appropriate laws and regulations.[9][10]

The logical workflow for handling an accidental release is visualized in the following diagram.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill & Prevent Entry into Drains don_ppe->contain cleanup Collect Material with Spark-Proof Tools contain->cleanup dispose Place in Closed Containers for Disposal cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Workflow for Handling an Accidental Spill.

Toxicological and Ecological Information

Detailed quantitative toxicological and ecological data for this compound are not consistently available across all safety data sheets. However, the primary hazards are acute oral toxicity and severe skin and eye irritation/damage.[3][5][6] It is classified as WGK 1, indicating it is slightly hazardous for water.[3] Discharge into the environment should be avoided.[10]

This guide is intended to provide a summary of the available safety information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols. Always consult the original SDS for the most detailed and up-to-date information before handling this chemical.

References

Theoretical Insights into 2-Bromo-4'-hydroxyacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical and experimental studies on 2-Bromo-4'-hydroxyacetophenone, a compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals and is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), including PTP1B, a key target in metabolic diseases.[1] This document summarizes its physicochemical properties, synthesis, and biological activity, with a focus on its molecular structure and electronic properties derived from both experimental data and comparative theoretical calculations. Detailed experimental and computational protocols are provided, alongside visualizations of relevant biological pathways and study workflows to facilitate further research and drug development efforts.

Introduction

This compound (C₈H₇BrO₂) is an aromatic ketone with a molecular weight of 215.04 g/mol .[1] It is a pale beige solid with a melting point in the range of 123-126°C.[1] Its significance stems from its versatile applications, including as a microbicide in industrial settings and, more importantly, as a research tool in biochemistry.[1] The compound is a known inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable molecule for studying cellular signaling pathways involved in diabetes, cancer, and inflammation.[1]

This guide aims to consolidate the current knowledge on this compound, with a particular emphasis on its theoretical aspects. Due to the limited availability of direct computational studies on this specific molecule, this guide also incorporates data from closely related compounds, such as 4'-hydroxyacetophenone, to provide a comprehensive theoretical profile.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance Pale beige solid[1]
Melting Point 123-126 °C[1]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1]
Density (Predicted) 1.622 ± 0.06 g/cm³[1]
Solubility Slightly soluble in chloroform and methanol[1]
Biological Target Protein Tyrosine Phosphatases (PTPs)[1]
Inhibitory Activity (Ki for PTP1B) 42 µM[1][2]
Inhibitory Activity (Ki for SHP-1) 43 µM[2]

Synthesis and Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 4'-hydroxyacetophenone.[1]

Protocol:

  • Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), at 0°C.

  • Add bromine dropwise to the solution over a period of 20-30 minutes while maintaining the temperature at 0°C.

  • Stir the reaction mixture for approximately 1 hour at room temperature.

  • Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution.

  • Extract the organic layer, dry it over magnesium sulfate, and concentrate it in vacuo.

  • The crude product can be purified by recrystallization from a solvent like methanol or ether to yield this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Infrared (IR) and Raman Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectra are recorded to identify the vibrational modes of the molecule.

  • UV-Vis Spectroscopy: Ultraviolet-Visible absorption spectra are obtained to study the electronic transitions within the molecule.

Theoretical Studies: A Comparative Approach

Molecular Geometry

The optimized molecular geometry of 4'-hydroxyacetophenone has been studied using DFT. The introduction of a bromine atom at the α-position of the acetophenone moiety is expected to influence bond lengths and angles. The C-Br bond length is anticipated to be around 1.94 Å. The presence of the bulky bromine atom may also induce slight changes in the dihedral angles of the side chain relative to the phenyl ring.

Table 2: Selected Theoretical Geometric Parameters (Estimated for this compound based on related compounds)

ParameterBond/AngleTheoretical Value (Estimated)
Bond Lengths (Å)
C-Br~1.94
C=O~1.22
C-C (ring average)~1.39
C-OH~1.36
Bond Angles (°) **
C-C-Br~112
O=C-C~120
C-C-O (phenol)~118
Dihedral Angles (°) **
C(ring)-C(ring)-C=O~0 or ~180

Note: These are estimated values and require dedicated computational studies for accurate determination.

Vibrational Analysis

Vibrational frequencies can be calculated using DFT and compared with experimental FT-IR and Raman spectra. The presence of the C-Br bond will introduce new vibrational modes, typically at lower frequencies.

Table 3: Key Vibrational Frequencies (Experimental and Theoretical for related compounds)

Vibrational ModeExperimental (cm⁻¹) (for 4'-hydroxyacetophenone)Theoretical (cm⁻¹) (for related acetophenones)
O-H stretch~3300-3400~3500
C-H stretch (aromatic)~3000-3100~3050-3150
C=O stretch~1650-1680~1670
C-C stretch (ring)~1500-1600~1500-1600
C-Br stretch (estimated)~600-700~650
Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap provides insight into the molecule's stability and electronic transitions.

Table 4: Theoretical Electronic Properties (Estimated for this compound)

PropertyTheoretical Value (Estimated)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV
HOMO-LUMO Gap ~ 4.7 eV

Note: These are estimated values based on related molecules and the electron-withdrawing effect of the bromine and carbonyl groups.

Molecular Interactions and Signaling Pathways

As an inhibitor of PTP1B, this compound plays a role in modulating cellular signaling pathways. PTP1B is a negative regulator of the insulin and leptin signaling pathways.[5][6][7][8] By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.

PTP1B_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor IRS IRS Proteins IR->IRS P LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 P PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Gene_Expression Gene Expression (Metabolic Regulation) PI3K_Akt->Gene_Expression Metabolic Effects STAT3 STAT3 JAK2->STAT3 P STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 BHAP 2-Bromo-4'- hydroxyacetophenone BHAP->PTP1B Inhibits Insulin Insulin->IR Leptin Leptin->LeptinR Study_Workflow cluster_experimental Experimental Workflow cluster_computational Theoretical Workflow cluster_analysis Integrated Analysis Synthesis Synthesis & Purification Spectroscopy Spectroscopic Characterization (NMR, IR, Raman, UV-Vis) Synthesis->Spectroscopy Bioassay Biological Activity Assays (e.g., PTP1B Inhibition) Synthesis->Bioassay Correlation Correlation of Experimental and Theoretical Data Spectroscopy->Correlation SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR DFT DFT Calculations (Geometry, Frequencies, Electronic Properties) Docking Molecular Docking (Binding Mode Prediction) DFT->Docking DFT->Correlation MD Molecular Dynamics (Binding Stability) Docking->MD Docking->SAR MD->SAR Correlation->SAR SAR_Logic Structure This compound Structure 4'-Hydroxyl Group Aromatic Ring α-Bromo Ketone H_Bond Hydrogen Bonding with Active Site Residues Structure:f1->H_Bond Hydrophobic Hydrophobic Interactions with Pocket Structure:f2->Hydrophobic Covalent Covalent Bond Formation with Catalytic Cysteine Structure:f3->Covalent Activity PTP1B Inhibitory Activity H_Bond->Activity Hydrophobic->Activity Covalent->Activity

References

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and bioactive molecule. The document covers its historical context, synthesis, physicochemical properties, and significant applications in biomedical research, particularly as a protein tyrosine phosphatase (PTP) inhibitor. Detailed experimental protocols for its synthesis are provided, alongside quantitative data and visualizations of its mechanism of action and synthetic workflow. This guide is intended to be a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely rooted in the broader history of organic chemistry, specifically the development of methods for the selective bromination of aromatic ketones. The synthesis of α-bromoacetophenones, in general, has been a subject of study for over a century, with early methods often employing harsh reagents like elemental bromine.

The likely route to the first synthesis of this compound would have been through the direct bromination of 4'-hydroxyacetophenone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone. Over time, synthetic methodologies have evolved to utilize milder and more selective brominating agents, such as N-bromosuccinimide (NBS) and pyridinium hydrobromide perbromide, to improve yields and reduce side products. The compound gained significant attention in the late 20th and early 21st centuries with the discovery of its potent inhibitory activity against protein tyrosine phosphatases, leading to its widespread use as a chemical probe in signal transduction research.

Physicochemical and Biological Properties

This compound is a pale beige solid at room temperature.[1] Its chemical structure features a hydroxyl group and a bromoacetyl group attached to a benzene ring. These functional groups contribute to its reactivity and biological activity.

Data Presentation: Physicochemical and Inhibitory Data
PropertyValueReference
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Melting Point 123-126 °C[1][2]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1][2]
Density (Predicted) 1.622 ± 0.06 g/cm³[1][2]
pKa (Predicted) 7.69 ± 0.15[2]
Solubility Slightly soluble in Chloroform and Methanol[1][2]
Appearance Pale Beige Solid[1][2]
PTP1B Kᵢ 42 µM[3][4]
SHP-1 Kᵢ 43 µM[2]

Synthesis and Experimental Protocols

The most common and straightforward method for the synthesis of this compound is the α-bromination of 4'-hydroxyacetophenone. Several variations of this reaction exist, differing primarily in the choice of brominating agent and solvent.

Experimental Protocol 1: Bromination using Bromine in Ether

This protocol describes a classic approach using elemental bromine.

Materials:

  • 4-hydroxyacetophenone (15 g, 110 mmol)

  • Bromine (17.6 g, 110 mmol)

  • Ether (200 mL)

  • Saturated sodium bicarbonate solution (500 mL)

  • Magnesium sulfate

Procedure:

  • Dissolve 4-hydroxyacetophenone in ether in a flask and cool the solution to 0 °C.

  • Slowly add bromine dropwise to the cooled solution over a period of 20 minutes.

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Carefully pour the mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Recrystallize the crude product from ether to yield pure this compound (14.1 g).

Experimental Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide in THF

This method employs a safer and more manageable brominating agent.

Materials:

  • 4-hydroxyacetophenone

  • Pyridinium hydrobromide perbromide

  • Tetrahydrofuran (THF)

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 4-hydroxyacetophenone in THF at room temperature.

  • Add pyridinium hydrobromide perbromide to the solution in a portion-wise manner.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate solution) to consume any excess bromine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow of this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactant1 4'-hydroxyacetophenone reaction_step α-Bromination Reaction (Controlled Temperature) reactant1->reaction_step reactant2 Brominating Agent (e.g., Br2 or Pyridinium hydrobromide perbromide) reactant2->reaction_step solvent Solvent (e.g., Ether or THF) solvent->reaction_step quenching Quenching reaction_step->quenching extraction Extraction quenching->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

Mechanism of Action and Biological Significance

This compound is a well-characterized covalent inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against PTP1B and SHP-1.[1][2] PTPs are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in numerous diseases, including diabetes, obesity, and cancer.

The inhibitory mechanism of this compound involves the covalent modification of a critical cysteine residue within the active site of the PTP enzyme. The electrophilic α-carbon of the bromoacetyl group is susceptible to nucleophilic attack by the thiolate anion of the catalytic cysteine. This results in the formation of a stable thioether bond, thereby irreversibly inactivating the enzyme.

PTP1B Signaling Pathway Inhibition

PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[5][6] By dephosphorylating the activated insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B by compounds like this compound can enhance insulin sensitivity, making it a target of interest for the treatment of type 2 diabetes.

PTP1B_Signaling_Pathway Inhibition of PTP1B Signaling by this compound Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylation IRS Insulin Receptor Substrate (IRS) pIR->IRS phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor 2-Bromo-4'-hydroxy- acetophenone Inhibitor->PTP1B inhibits

Caption: PTP1B signaling pathway and its inhibition.

Industrial and Research Applications

Beyond its role as a PTP inhibitor in biomedical research, this compound has industrial applications. It is utilized as a microbicide and microbistat, registered for use in inhibiting bacterial growth in papermaking chemicals and as a preservative in emulsion paints, adhesives, waxes, and polishes.[5] Its versatile chemical structure also makes it a valuable intermediate in the synthesis of other fine chemicals and pharmaceuticals.

Safety and Handling

This compound is a lachrymatory and hygroscopic compound, necessitating careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored in an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a compound of significant interest due to its dual role as a versatile chemical intermediate and a potent biological tool. While its precise historical discovery remains obscure, its synthesis via the bromination of 4'-hydroxyacetophenone is a well-established and efficient process. Its primary application in research as a covalent inhibitor of PTP1B and SHP-1 has provided valuable insights into cellular signaling pathways relevant to metabolic diseases and cancer. With its continued use in both academic and industrial settings, this compound is poised to remain a relevant and important molecule in the field of chemistry and drug discovery.

References

Methodological & Application

Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 2-bromo-4'-hydroxyacetophenone, a key intermediate in the synthesis of various pharmaceuticals and a valuable tool in biochemical research.[1] The synthesis involves the bromination of 4'-hydroxyacetophenone. This note outlines various established methods, summarizes key quantitative data, and provides a detailed experimental protocol for a common laboratory-scale synthesis.

Introduction

This compound, also known as 4-(bromoacetyl)phenol, is a significant chemical compound widely used in scientific research and industrial processes.[1] Its molecular formula is C8H7BrO2, with a molecular weight of 215.04 g/mol .[1] This compound serves as a crucial intermediate in the preparation of numerous pharmaceutical agents. Furthermore, it is recognized as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1, making it a valuable reagent for studying cellular signaling pathways implicated in metabolic disorders and cancer.[1][2] The synthesis of this compound is typically achieved through the selective bromination of the α-carbon of 4'-hydroxyacetophenone.

Data Presentation

The synthesis of this compound can be accomplished through various methods, each with distinct advantages in terms of yield, purity, and reaction conditions. Below is a summary of quantitative data from several reported protocols.

Starting Material (4-hydroxyacetophenone)Brominating AgentSolvent(s)Catalyst/AdditiveReaction TemperatureReaction TimeYieldPurityMelting Point (°C)Reference
136.2 g (1.0 mol)Bromine (159.8 g, 1.0 mol)Ethyl acetate / ChloroformAluminum chloride (1.2 g)21.4°C8.5 hours (addition)-95%-[3]
15 g (110 mmol)Bromine (17.6 g, 110 mmol)Ether (200 mL)-0°C1 hour59.6%--[4]
10 mmolN-Bromosuccinimide (12 mmol)Methanol (20 mL)Neutral Al2O3 (10% w/w)Reflux-94% (nuclear bromination)--[5]
5 mmolBromine (5 mmol)Acetic acid (30 mL)-Reflux2 hours61%-117-119[6]
-Pyridinium hydrobromide perbromideTetrahydrofuran (THF)-Room Temperature3 hours---[1][2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound using bromine in diethyl ether, a common and effective laboratory procedure.[4]

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether.

  • Bromination: Cool the solution to 0°C using an ice bath. While maintaining the temperature, add a solution of 17.6 g (110 mmol) of bromine in a minimal amount of diethyl ether dropwise over 20 minutes with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: Recrystallize the crude product from diethyl ether to afford pure 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]

Characterization: The final product is a pale beige solid.[1]

  • Melting Point: 123-126°C[1]

  • Purity (by HPLC): >98.0%[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Dissolve Dissolve 4-hydroxy- acetophenone in Solvent Start->Dissolve Cool Cool Reaction Mixture to 0°C Dissolve->Cool Add_Br2 Add Brominating Agent Dropwise Cool->Add_Br2 Stir Stir at 0°C Add_Br2->Stir Quench Quench with Saturated NaHCO3 Solution Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize Crude Product Concentrate->Recrystallize Product 2-Bromo-4'-hydroxy- acetophenone Recrystallize->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 4-hydroxyacetophenone is a critical transformation in organic synthesis, yielding precursors for a wide array of biologically active molecules and pharmaceutical intermediates. The hydroxyl and acetyl groups on the aromatic ring direct the electrophilic substitution of bromine to specific positions, primarily the α-position of the acetyl group or the aromatic ring itself (nuclear bromination). The regioselectivity of the reaction is highly dependent on the choice of brominating agent, solvent, and catalyst. This document provides detailed protocols for achieving both α-bromination and nuclear bromination of 4-hydroxyacetophenone, along with a summary of reaction conditions and yields.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of 4-hydroxyacetophenone is an electrophilic aromatic substitution reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group, which increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[1][2] The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position. The interplay of these two substituents governs the position of bromination. In aqueous solutions, phenol can ionize to the more reactive phenoxide ion, further enhancing the rate of electrophilic substitution.[3]

Experimental Protocols

Protocol 1: α-Bromination using Bromine in Ether

This protocol describes the selective bromination at the α-position of the acetyl group to yield 2-bromo-1-(4-hydroxyphenyl)ethanone.[4]

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of bromine (17.6 g, 110 mmol) dropwise over 20 minutes while stirring.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

  • Recrystallize the crude product from ether to obtain pure 2-bromo-1-(4-hydroxyphenyl)ethanone.

Protocol 2: α-Bromination using Bromine in Ethyl Acetate and Chloroform

This method also targets the α-position, employing a different solvent system and a catalytic amount of aluminum chloride.[5]

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Ethyl acetate

  • Chloroform

  • Aluminum chloride

  • Toluene

  • Carbon

  • Celite

Procedure:

  • Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform.

  • Prepare a solution of bromine (159.8 g, 1.0 mol) in 1 L of ethyl acetate and 500 mL of chloroform.

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute.

  • After 1.25 hours, add aluminum chloride (1.2 g).

  • Continue the addition until complete (approximately 8.5 hours).

  • Filter the reaction mixture.

  • Concentrate the filtrate using a rotary evaporator.

  • Add 1,320 mL of toluene to the residue and heat to 85°C.

  • Add 50 g of carbon and 50 g of Celite and reflux the mixture for 30 minutes.

  • Filter the hot mixture and allow the filtrate to cool, leading to the precipitation of the product.

  • Vacuum dry the solid to yield α-bromo-4-hydroxyacetophenone.

Protocol 3: Nuclear Bromination using N-Bromosuccinimide (NBS) and Neutral Alumina

This protocol achieves regioselective bromination on the aromatic ring.[6]

Materials:

  • 4-hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Neutral aluminum oxide (Al₂O₃)

  • Acetonitrile

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, combine 4-hydroxyacetophenone (10 mmol), neutral Al₂O₃ (10% w/w), and acetonitrile (20 vol).

  • Heat the mixture to reflux.

  • Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, add water (100 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

ProtocolBrominating AgentSolvent(s)CatalystTemperatureProductYieldReference
1BromineDiethyl etherNone0°C2-bromo-1-(4-hydroxyphenyl)ethanoneNot specified[4]
2BromineEthyl acetate, ChloroformAlCl₃Room Temp.α-bromo-4-hydroxyacetophenoneNot specified, but 122.9 g obtained from 1 mol starting material[5]
3N-BromosuccinimideAcetonitrileNeutral Al₂O₃RefluxNuclear brominated product94% (portion-wise addition)[6]

Visualizations

Experimental Workflow for α-Bromination of 4-Hydroxyacetophenone

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 4-hydroxyacetophenone in solvent (e.g., Ether) cool Cool to 0°C start->cool add_br2 Add Bromine dropwise cool->add_br2 react Stir for 1 hour add_br2->react quench Quench with NaHCO₃ solution react->quench extract Separate organic layer quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize end Pure 2-bromo-4'-hydroxyacetophenone recrystallize->end regioselectivity cluster_conditions Reaction Conditions cluster_products Products start Bromination of 4-Hydroxyacetophenone condition1 Bromine in Ether or Ethyl Acetate/Chloroform start->condition1 Leads to condition2 NBS with Neutral Al₂O₃ in Acetonitrile start->condition2 Leads to product1 α-Bromination (Side-chain substitution) condition1->product1 product2 Nuclear Bromination (Ring substitution) condition2->product2

References

2-Bromo-4'-hydroxyacetophenone: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Bromo-4'-hydroxyacetophenone is a highly versatile bifunctional molecule that serves as a crucial starting material and intermediate in a wide array of organic syntheses. Its unique structure, featuring a reactive α-bromoketone moiety and a phenolic hydroxyl group, allows for diverse chemical transformations, making it an invaluable tool for medicinal chemists and researchers in drug development. This document provides a comprehensive overview of its applications, including detailed experimental protocols and reaction data, for the synthesis of various biologically active compounds such as chalcones, thiazoles, phenacyl esters, and benzodiazepine derivatives.

Key Applications

The strategic placement of the bromine atom and the hydroxyl group on the acetophenone scaffold enables this compound to participate in a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions. This versatility has been exploited to synthesize a range of heterocyclic and non-heterocyclic compounds with significant therapeutic potential.

Synthesis of Chalcones

Chalcones, characterized by an open-chain flavonoid structure with a 1,3-diaryl-2-propen-1-one core, are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward and efficient route to novel chalcone derivatives.[2][3]

Reaction Scheme:

G This compound This compound Reaction Claisen-Schmidt Condensation This compound->Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Reaction Chalcone Derivative Chalcone Derivative Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Reaction->Chalcone Derivative G This compound This compound Reaction Hantzsch Thiazole Synthesis This compound->Reaction Thiourea/Thioamide Thiourea/Thioamide Thiourea/Thioamide->Reaction Thiazole Derivative Thiazole Derivative Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Reaction->Thiazole Derivative G This compound This compound Reaction Nucleophilic Substitution This compound->Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Phenacyl Ester Phenacyl Ester Base (e.g., TEA) Base (e.g., TEA) Base (e.g., TEA)->Reaction Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Reaction->Phenacyl Ester G cluster_0 Functionalization cluster_1 Cyclization This compound This compound Reaction1 This compound->Reaction1 Step 1: Nucleophilic Substitution Amine Nucleophile Amine Nucleophile Amine Nucleophile->Reaction1 Intermediate Intermediate Reaction2 Intermediate->Reaction2 Step 2: Intramolecular Cyclization Reaction1->Intermediate Benzodiazepine Derivative Benzodiazepine Derivative Reaction2->Benzodiazepine Derivative

References

Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The versatile synthesis of chalcone derivatives allows for the exploration of structure-activity relationships, making them attractive scaffolds for novel therapeutic agents.

This document provides detailed application notes and protocols for the synthesis of chalcones utilizing 2-Bromo-4'-hydroxyacetophenone as a key starting material. The presence of the bromo and hydroxyl groups on the acetophenone ring offers opportunities for further functionalization and modulation of the biological activity of the resulting chalcones. The primary synthetic route described is the Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of chalcones from this compound and various aromatic aldehydes is achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between a ketone (this compound) and an aldehyde (an aromatic aldehyde) that lacks α-hydrogens. The reaction proceeds via an enolate intermediate formed from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, i.e., the chalcone.

Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Bromo-4-hydroxyacetophenone This compound Enolate Enolate Intermediate 2-Bromo-4-hydroxyacetophenone->Enolate Base Aromatic_Aldehyde Aromatic Aldehyde (Ar-CHO) Base Base (e.g., NaOH, KOH) Aldol_Adduct Aldol Addition Product Enolate->Aldol_Adduct + Aromatic Aldehyde Chalcone Chalcone Derivative Aldol_Adduct->Chalcone - H2O (Dehydration)

Figure 1: Simplified mechanism of the Claisen-Schmidt condensation.

Experimental Protocols

The following protocols provide a generalized procedure for the synthesis of chalcones starting from this compound. The specific quantities and reaction conditions may require optimization depending on the reactivity of the chosen aromatic aldehyde.

Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution (e.g., 10%)

  • Distilled water

  • Crushed ice

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.

  • Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise. The reaction mixture is typically maintained at room temperature or cooled in an ice bath to control the reaction exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will precipitate the chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold distilled water until the washings are neutral to litmus paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.

Experimental_Workflow start Start dissolve Dissolve this compound and Aromatic Aldehyde in Ethanol start->dissolve add_base Add aq. NaOH or KOH solution dropwise at room temperature dissolve->add_base stir Stir at room temperature (2-24h) Monitor by TLC add_base->stir precipitate Pour into ice water and acidify with dilute HCl stir->precipitate filter_wash Filter the precipitate and wash with cold water precipitate->filter_wash dry Dry the crude product filter_wash->dry purify Recrystallize from a suitable solvent (e.g., Ethanol) dry->purify characterize Characterize the pure chalcone (Melting Point, IR, NMR, Mass Spec) purify->characterize end End characterize->end

Figure 2: General experimental workflow for chalcone synthesis.

Data Presentation

The following table summarizes representative data for chalcones synthesized from 4'-hydroxyacetophenone derivatives and various benzaldehydes. The yields and physical properties of chalcones derived from this compound are expected to be in a similar range, depending on the specific aldehyde used.

EntryAldehyde (Ar-CHO)Product NameYield (%)Melting Point (°C)Reference
1Benzaldehyde(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one85-95172-174[General literature]
24-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one80-90188-190[1]
34-Methoxybenzaldehyde(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one89184-185[2]
43-Nitrobenzaldehyde(E)-1-(4-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one75-85180-182[1]

Note: The data presented are for chalcones derived from 4'-hydroxyacetophenone and are intended to be illustrative. Actual yields and melting points for derivatives of this compound may vary.

Characterization of Synthesized Chalcones

The synthesized chalcones should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: To determine the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the α,β-unsaturated ketone (typically around 1640-1680 cm⁻¹), C=C stretching, and O-H stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the chalcone. The ¹H NMR spectrum will show characteristic signals for the vinylic protons with a coupling constant (J) of approximately 15-16 Hz, confirming the trans configuration of the double bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized chalcone and confirm its elemental composition.

Biological Significance and Potential Applications

Chalcones are known to interact with various biological targets, leading to their diverse pharmacological effects. While the specific signaling pathways affected by chalcones derived from this compound require further investigation, chalcones, in general, have been reported to modulate pathways involved in inflammation, cell proliferation, and oxidative stress. For example, some chalcones are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. Others can induce apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins.

General_Signaling_Pathway Chalcone Chalcone Enzyme_Inhibition Enzyme Inhibition (e.g., COX, LOX) Chalcone->Enzyme_Inhibition Apoptosis_Induction Apoptosis Induction Chalcone->Apoptosis_Induction Antioxidant_Activity Antioxidant Activity Chalcone->Antioxidant_Activity Inflammation Inflammation Enzyme_Inhibition->Inflammation Reduces Cancer_Cell_Proliferation Cancer Cell Proliferation Apoptosis_Induction->Cancer_Cell_Proliferation Inhibits Oxidative_Stress Oxidative Stress Antioxidant_Activity->Oxidative_Stress Reduces

Figure 3: General biological activities of chalcones.

The presence of the bromine atom in the chalcone structure synthesized from this compound can serve as a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for biological screening. This makes this compound a valuable building block in drug discovery programs.

Conclusion

The synthesis of chalcones using this compound via the Claisen-Schmidt condensation is a straightforward and efficient method for generating a diverse range of potentially bioactive molecules. The protocols and information provided herein offer a solid foundation for researchers and scientists to explore the synthesis and biological evaluation of this promising class of compounds. Further optimization of reaction conditions and exploration of a wide variety of aromatic aldehydes will undoubtedly lead to the discovery of novel chalcone derivatives with significant therapeutic potential.

References

Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the utilization of 2-bromo-4'-hydroxyacetophenone as a versatile starting material in the synthesis of various biologically active heterocyclic compounds. This key intermediate, featuring a reactive α-bromoketone and a phenolic hydroxyl group, serves as a valuable building block for constructing diverse molecular architectures, including chalcones, thiazoles, and benzofurans, which are known to possess significant therapeutic potential.

Application 1: Synthesis of 4'-Hydroxychalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of flavonoids widely recognized for their antioxidant, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward method to synthesize a library of 4'-hydroxychalcones.

Experimental Protocol:

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired substituted aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.

  • Prepare a solution of KOH or NaOH in ethanol (a 40-60% aqueous solution of the base can also be used) and add it dropwise to the reaction mixture with constant stirring, maintaining the temperature at room temperature or cooling in an ice bath if the reaction is exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • The precipitated solid (the chalcone) is collected by vacuum filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or oven at low temperature.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 4'-hydroxychalcone.

Quantitative Data for Synthesized 4'-Hydroxychalcones:
Aldehyde ReactantProduct NameYield (%)Melting Point (°C)
Benzaldehyde1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one75-90172-174
4-Methoxybenzaldehyde1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one80-95188-190
4-Chlorobenzaldehyde3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one70-85195-197
4-Nitrobenzaldehyde1-(4-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one65-80210-212

Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification A This compound C Ethanol (Solvent) A->C B Aromatic Aldehyde B->C D KOH / NaOH (Base) C->D Base Addition E Room Temperature, 12-24h D->E Stirring F Acidification (10% HCl) E->F Quenching G Filtration F->G H Recrystallization G->H I Pure 4'-Hydroxychalcone H->I

Caption: Workflow for the synthesis of 4'-hydroxychalcones.

Application 2: Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction of this compound with thiourea or substituted thioureas yields 2-amino-4-(4-hydroxyphenyl)thiazoles, which are scaffolds of interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.

Experimental Protocol:

Materials:

  • This compound

  • Thiourea (or a substituted thiourea)

  • Ethanol

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.

  • To obtain the free base, the hydrobromide salt can be dissolved in water and neutralized with a mild base such as sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Collect the precipitated free base by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Synthesized 2-Aminothiazoles:
Thiourea ReactantProduct NameYield (%)Melting Point (°C)
Thiourea2-Amino-4-(4-hydroxyphenyl)thiazole85-95235-237
N-Phenylthiourea4-(4-Hydroxyphenyl)-2-(phenylamino)thiazole70-85198-200
N-Allylthiourea2-(Allylamino)-4-(4-hydroxyphenyl)thiazole65-80175-177

Note: Yields and melting points are approximate and can vary based on reaction conditions and purity.

Experimental Workflow: Hantzsch Thiazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup and Purification A This compound C Ethanol (Solvent) A->C B Thiourea / Substituted Thiourea B->C D Reflux, 3-6h C->D Heating E Cooling & Precipitation D->E F Neutralization (optional) E->F G Filtration & Recrystallization F->G H Pure 2-Amino-4-(4-hydroxyphenyl)thiazole G->H

Caption: Workflow for Hantzsch thiazole synthesis.

Application 3: General Protocol for the Synthesis of 2-Aroylbenzofurans

Benzofurans are another important class of heterocyclic compounds present in many natural products and pharmaceuticals. A common route to 2-aroylbenzofurans involves the reaction of an α-bromoacetophenone with a salicylaldehyde derivative.

General Experimental Protocol:

Materials:

  • This compound

  • Substituted salicylaldehyde (e.g., salicylaldehyde, 5-chlorosalicylaldehyde)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities and Signaling Pathways

Antioxidant Mechanism of Chalcones

Chalcones, particularly those with hydroxyl groups, exhibit potent antioxidant activity. They can neutralize harmful reactive oxygen species (ROS) through various mechanisms, thereby protecting cells from oxidative stress.[1]

G ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂•⁻) Neutralized Neutralized Species ROS->Neutralized Is converted to CellularDamage Cellular Damage (Lipid peroxidation, DNA damage) ROS->CellularDamage Causes Chalcone 4'-Hydroxychalcone Chalcone->ROS Scavenges / Neutralizes Protection Cellular Protection Chalcone->Protection Leads to

Caption: Antioxidant mechanism of 4'-hydroxychalcones.

Antimicrobial Mechanism of Thiazole Derivatives

Thiazole derivatives synthesized from this compound have demonstrated significant antimicrobial activity. Their mechanisms of action can be multifaceted, targeting essential bacterial processes.[2][3][4][5]

G cluster_targets Bacterial Cellular Targets Thiazole 2-Aminothiazole Derivative Inhibition Inhibition Thiazole->Inhibition CellWall Cell Wall Synthesis (Peptidoglycan) BacterialDeath Bacterial Cell Death CellWall->BacterialDeath DNA DNA Replication (DNA Gyrase) DNA->BacterialDeath CellDivision Cell Division (FtsZ protein) CellDivision->BacterialDeath Inhibition->CellWall Inhibition->DNA Inhibition->CellDivision

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

References

Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Bromo-4'-hydroxyacetophenone as a versatile building block in medicinal chemistry. It is a key intermediate in the synthesis of various biologically active compounds and a valuable tool for studying cellular signaling pathways.[1]

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material and intermediate in the development of novel therapeutic agents. Its primary applications include:

  • Synthesis of Enzyme Inhibitors: It is a well-established precursor for the synthesis of protein tyrosine phosphatase (PTP) inhibitors.[1][2] PTPs are a group of enzymes that play a critical role in regulating a wide range of cellular processes.

  • Development of Antimicrobial Agents: Derivatives of hydroxyacetophenones have demonstrated potential as antibacterial and antifungal agents.[3][4][5]

  • Intermediate for Heterocyclic Synthesis: The reactive α-bromoketone functionality allows for the construction of various heterocyclic scaffolds, which are prevalent in many drug molecules.

Mechanism of Action: Inhibition of Protein Tyrosine Phosphatases

This compound acts as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] It specifically targets the catalytic domain of these enzymes. This inhibitory activity is significant in the study of metabolic disorders like diabetes, as well as in research related to cancer, allergy, and inflammation.[1] The compound has been shown to inhibit PTP1B with a Ki value of 42 μM.[1][2][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its derivatives.

Table 1: Enzyme Inhibition Data

Target EnzymeInhibitorKi (μM)
PTP1BThis compound42[1][2][6][7]
SHP-1This compound43[2]

Table 2: Antibacterial Activity of Hydroxyacetophenone Derivatives

CompoundTest OrganismZone of Inhibition (mm)
Derivative 2E. coli16
K. pneumoniae18
Derivative 3E. coli12
K. pneumoniae15
Derivative 4E. coli10
K. pneumoniae16

Data extracted from a study on hydroxyacetophenone derivatives. The specific structures of compounds 2, 3, and 4 can be found in the original publication.[3]

Table 3: Cytotoxicity of Brominated Acetophenone Derivatives (IC50 in μg/mL)

CompoundMCF-7 (Breast)A549 (Lung)Caco-2 (Colorectal)PC-3 (Prostate)
5a52.33 ± 3.6460.93 ± 1.3084.50 ± 1.14< 10
5b33.20 ± 1.2241.50 ± 1.5576.16 ± 1.88< 10
5c< 1011.80 ± 0.8918.40 ± 4.70< 10
5d> 10052.26 ± 3.12> 100> 100

This data provides a comparative context for brominated acetophenones, though this compound was not included in this specific study.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the bromination of 4'-hydroxyacetophenone.[1][8]

Materials:

  • 4'-hydroxyacetophenone (15 g, 110 mmol)

  • Bromine (17.6 g, 110 mmol)

  • Ether (200 mL)

  • Saturated sodium bicarbonate solution (500 mL)

  • Magnesium sulfate

Procedure:

  • Dissolve 4'-hydroxyacetophenone in ether in a flask and cool the solution to 0°C.

  • Add bromine dropwise to the cooled solution over 20 minutes with stirring.

  • Continue stirring the mixture for 1 hour at 0°C.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

  • Recrystallize the crude product from ether to obtain the purified this compound (yield: 14.1 g).[8]

Protocol 2: Hantzsch Thiazole Synthesis using a 2-Bromoacetophenone Derivative

This protocol outlines the synthesis of 2-anilino-4-arylthiazoles, which have been identified as inhibitors of Valosin-Containing Protein (VCP), using a 2-bromoacetophenone derivative as a starting material.[9]

Materials:

  • 2-Bromo-3'-hydroxyacetophenone (1.0 eq)

  • Phenylthiourea (1.1 eq)

  • Ethanol

  • Saturated aqueous solution of sodium bicarbonate (optional)

Procedure:

  • Dissolve 2-Bromo-3'-hydroxyacetophenone in ethanol in a round-bottom flask.

  • Add phenylthiourea to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates as a hydrobromide salt, it can be collected by filtration.

  • For the free base, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Collect the resulting solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows related to the applications of this compound and its derivatives.

PTP1B_Inhibition cluster_0 Cellular Signaling Phosphorylated Substrate Phosphorylated Substrate PTP1B PTP1B Phosphorylated Substrate->PTP1B Substrate Binding Dephosphorylated Substrate Dephosphorylated Substrate PTP1B->Dephosphorylated Substrate Dephosphorylation This compound This compound This compound->PTP1B Covalent Inhibition

Caption: Inhibition of PTP1B signaling by this compound.

Hantzsch_Thiazole_Synthesis cluster_workflow Hantzsch Thiazole Synthesis Workflow start Start reactants This compound + Phenylthiourea (in Ethanol) start->reactants reflux Reflux (4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitation Precipitation of Hydrobromide Salt cool->precipitation filtration1 Filtration precipitation->filtration1 Yes neutralization Neutralization with NaHCO3 Solution precipitation->neutralization No product 2-Anilino-4-(4-hydroxyphenyl)thiazole filtration1->product filtration2 Filtration neutralization->filtration2 purification Recrystallization filtration2->purification purification->product

Caption: Experimental workflow for Hantzsch thiazole synthesis.

VCP_Inhibition_Pathway cluster_pathway VCP Inhibition and NF-κB Pathway Thiazole Derivative Thiazole Derivative VCP VCP (p97) Thiazole Derivative->VCP Inhibition IκBα_Degradation IκBα Degradation VCP->IκBα_Degradation Promotes NFκB_Activation NF-κB Nuclear Translocation IκBα_Degradation->NFκB_Activation Leads to Gene_Transcription Gene Transcription NFκB_Activation->Gene_Transcription Induces

Caption: Inhibition of VCP by a thiazole derivative blocks NF-κB activation.[9]

References

Synthesis of Novel Protein Tyrosine Phosphatase Inhibitors from 2-Bromo-4'-hydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that regulate a wide array of cellular processes by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, the development of potent and selective PTP inhibitors has emerged as a significant therapeutic strategy. This document provides detailed application notes and experimental protocols for the synthesis of novel PTP inhibitors utilizing 2-Bromo-4'-hydroxyacetophenone as a versatile starting material. This compound, also known as PTP Inhibitor I, serves as a scaffold for the generation of more complex and potentially more potent inhibitors targeting key PTPs such as PTP1B and SHP-1.[1][2]

Target PTPs and Signaling Pathways

The primary targets for inhibitors derived from this compound are PTP1B and SHP-1, both of which are critical negative regulators of the insulin signaling pathway.[1][3][4][5]

  • PTP1B (Protein Tyrosine Phosphatase 1B): A major negative regulator of insulin and leptin signaling. Inhibition of PTP1B enhances insulin sensitivity, making it a key target for the treatment of type 2 diabetes and obesity.[1][3]

  • SHP-1 (Src homology region 2 domain-containing phosphatase-1): Primarily expressed in hematopoietic cells, SHP-1 is involved in regulating signaling pathways in immune cells. It has also been shown to negatively modulate glucose homeostasis.[4][5]

Insulin Signaling Pathway

The insulin signaling pathway is a complex cascade of events initiated by the binding of insulin to its receptor. This leads to the phosphorylation of various downstream substrates, ultimately resulting in glucose uptake and storage. PTP1B and SHP-1 act as negative regulators by dephosphorylating the insulin receptor and its substrates, thereby dampening the signal. Inhibitors of these PTPs can, therefore, enhance insulin signaling.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1/2 IR->IRS phosphorylates PTP1B PTP1B IR->PTP1B dephosphorylates SHP1 SHP-1 IR->SHP1 dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS->PI3K activates IRS->PTP1B PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt phosphorylates Akt->GLUT4_vesicle promotes translocation GSK3 GSK3 Akt->GSK3 inactivates GS Glycogen Synthase GSK3->GS inhibits Glycogen Glycogen Synthesis GS->Glycogen Thiazole_Synthesis_Workflow Start This compound Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Thiourea Thiourea Derivative Thiourea->Reaction Product 2-Amino-4-(4-hydroxyphenyl)thiazole Derivative Reaction->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Eval Biological Evaluation (PTP Inhibition Assay) Characterization->Biological_Eval Chalcone_Synthesis_Workflow Start 4'-Hydroxyacetophenone Reaction Claisen-Schmidt Condensation (Base, Ethanol) Start->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Product Chalcone Derivative Reaction->Product Purification Purification (Recrystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Eval Biological Evaluation (PTP Inhibition Assay) Characterization->Biological_Eval

References

Application Notes and Protocols: Derivatization of 2-Bromo-4'-hydroxyacetophenone for Biological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 2-Bromo-4'-hydroxyacetophenone, a versatile starting material for the synthesis of biologically active compounds. This document details experimental protocols for derivatization and summarizes the biological activities of the resulting molecules, supported by quantitative data and pathway visualizations.

Introduction

This compound is a key building block in medicinal chemistry due to its reactive α-bromo ketone and phenolic hydroxyl group. These functional groups allow for a variety of chemical modifications, leading to the synthesis of diverse heterocyclic and aromatic compounds with significant potential for biological applications. Derivatives of this compound have shown promise as enzyme inhibitors and antimicrobial agents, making them attractive candidates for further investigation in drug discovery and development.

Synthetic Protocols

The derivatization of this compound can be achieved through several synthetic routes. Below are detailed protocols for common derivatization strategies.

General Synthesis of this compound

A common method for the synthesis of the parent compound, this compound, involves the bromination of 4'-hydroxyacetophenone.

Protocol 1: Bromination using Bromine in Ether [1]

  • Materials: 4'-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate.

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C.

    • Slowly add bromine (17.6 g, 110 mmol) dropwise over 20 minutes with continuous stirring.

    • Stir the mixture for an additional hour at 0°C.

    • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to neutralize.

    • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry over magnesium sulfate.

    • Concentrate the solution in vacuo to obtain the crude product.

    • Recrystallize the crude product from ether to yield pure 2-Bromo-1-(4-hydroxyphenyl)ethanone.

Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide

  • Materials: 4'-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF), Methanol.

  • Procedure:

    • To a solution of 4'-hydroxyacetophenone in THF, add pyridinium hydrobromide perbromide.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting solid by recrystallization from methanol.

Derivatization to Thiazoles (Hantzsch Thiazole Synthesis)

This compound is a common precursor for the synthesis of thiazole derivatives, which have shown inhibitory activity against enzymes like Valosin-Containing Protein (VCP).

Protocol 3: Synthesis of 2-Anilino-4-(4-hydroxyphenyl)thiazoles

  • Materials: this compound, Phenylthiourea, Ethanol.

  • Procedure:

    • Dissolve this compound (1 equivalent) and phenylthiourea (1.1 equivalents) in ethanol.

    • Reflux the mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate as a hydrobromide salt.

    • Collect the precipitate by filtration.

    • To obtain the free base, neutralize the salt with a saturated aqueous solution of sodium bicarbonate.

    • Filter the solid, wash with water, and dry.

    • The crude product can be purified by recrystallization.

Derivatization to Chalcones and Flavones

The phenolic hydroxyl group and the α-bromo ketone moiety can be utilized to synthesize chalcones, which are precursors to flavones, a class of compounds with a wide range of biological activities.

Protocol 4: Synthesis of Chalcones

  • Materials: this compound, Substituted benzaldehyde, Ethanol or Methanol, Aqueous base (e.g., NaOH or KOH).

  • Procedure:

    • Dissolve this compound and a substituted benzaldehyde in ethanol or methanol.

    • Cool the mixture in an ice bath and slowly add the aqueous base.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

Protocol 5: Cyclization of Chalcones to Flavones

  • Materials: Chalcone derivative, Iodine, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve the chalcone in DMSO.

    • Add a catalytic amount of iodine.

    • Heat the mixture at 100-120°C for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated flavone by filtration, wash with water, and dry.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for various biological activities, including enzyme inhibition and antimicrobial effects.

Enzyme Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

This compound itself is a known inhibitor of PTP1B, an enzyme implicated in type 2 diabetes and obesity. It acts as a covalent inhibitor of PTPs.[2]

CompoundTargetInhibition Constant (Ki)
This compoundPTP1B42 µM

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

Derivatives of brominated acetophenones have shown potential as inhibitors of IDO1, a key enzyme in the kynurenine pathway that is involved in immunosuppression, particularly in the tumor microenvironment. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.

Valosin-Containing Protein (VCP) Inhibition:

As mentioned in the synthetic protocols, thiazole derivatives of this compound can act as inhibitors of VCP (also known as p97), an ATPase involved in protein degradation pathways. VCP inhibition is being explored as a potential therapeutic approach in oncology.

Cytotoxicity

Various brominated acetophenone derivatives have demonstrated cytotoxic activity against human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from a study on such derivatives.

Compound DerivativeCell Line (Cancer Type)IC50 (µg/mL)
5a MCF7 (Breast Adenocarcinoma)52.33 ± 3.64
A549 (Alveolar Adenocarcinoma)60.93 ± 1.30
Caco2 (Colorectal Adenocarcinoma)84.50 ± 1.14
PC3 (Prostate Adenocarcinoma)< 10
5b MCF7 (Breast Adenocarcinoma)33.20 ± 1.22
A549 (Alveolar Adenocarcinoma)41.50 ± 1.55
Caco2 (Colorectal Adenocarcinoma)76.16 ± 1.88
PC3 (Prostate Adenocarcinoma)< 10
5c MCF7 (Breast Adenocarcinoma)< 10
A549 (Alveolar Adenocarcinoma)11.80 ± 0.89
Caco2 (Colorectal Adenocarcinoma)18.40 ± 4.70
PC3 (Prostate Adenocarcinoma)< 10
5d A549 (Alveolar Adenocarcinoma)52.26 ± 3.12
Caco2 (Colorectal Adenocarcinoma)> 100

Note: The specific structures of compounds 5a-5d can be found in the cited literature.[1]

Antimicrobial Activity

Hydroxyacetophenone-tetrazole hybrids, which can be synthesized from hydroxyacetophenone precursors, have shown a broad spectrum of antimicrobial activity. The table below presents the Minimum Inhibitory Concentration (MIC) values for some of these derivatives against various bacterial and fungal strains.[3]

CompoundE. coli (MIC µg/mL)P. aeruginosa (MIC µg/mL)S. aureus (MIC µg/mL)S. epidermidis (MIC µg/mL)C. albicans (MIC µg/mL)
4a 8168464
5d 81616464
Imipenem 81622-
Gentamicin 4824-
Vancomycin --22-
Fluconazole ----32

Note: The specific structures of compounds 4a and 5d can be found in the cited literature.[3]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the biological context and experimental design.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Derivatization Chemical Synthesis (e.g., Thiazole, Chalcone formation) Start->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Enzyme_Assay Enzyme Inhibition Assays (PTP1B, IDO1, VCP) Derivatives->Enzyme_Assay Test Compounds Cell_Assay Cytotoxicity Assays (MTT, etc.) Derivatives->Cell_Assay Microbe_Assay Antimicrobial Assays (MIC determination) Derivatives->Microbe_Assay Quant_Data Quantitative Data (Ki, IC50, MIC) Enzyme_Assay->Quant_Data Cell_Assay->Quant_Data Microbe_Assay->Quant_Data SAR Structure-Activity Relationship (SAR) Quant_Data->SAR PTP1B_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS1->PI3K Activates AKT Akt PI3K->AKT Activates GLUT4 GLUT4 Vesicle AKT->GLUT4 Promotes translocation Gene_Expression Gene Expression (Metabolism, Growth) AKT->Gene_Expression Regulates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Derivative This compound Derivative Derivative->PTP1B Inhibits IDO1_Kynurenine_Pathway cluster_cell Tumor or Antigen Presenting Cell cluster_tcell T-Cell Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalyzes T_Cell_Inactivation T-Cell Inactivation (Anergy, Apoptosis) Kynurenine->T_Cell_Inactivation Induces Treg_Activation Regulatory T-Cell (Treg) Activation Kynurenine->Treg_Activation Promotes Derivative This compound Derivative Derivative->IDO1 Inhibits Treg_Activation->T_Cell_Inactivation Suppresses Effector T-Cells VCP_UPS_Pathway cluster_cytoplasm Cytoplasm Misfolded_Protein Misfolded/Aggregated Protein Ub_Protein Polyubiquitinated Protein Misfolded_Protein->Ub_Protein Ubiquitination Ubiquitin Ubiquitin VCP VCP/p97 Ub_Protein->VCP Recognizes & Unfolds Proteasome 26S Proteasome VCP->Proteasome Delivers to Degradation Protein Degradation Proteasome->Degradation Degrades Derivative Thiazole Derivative Derivative->VCP Inhibits

References

Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4'-hydroxyacetophenone, also known as p-hydroxyphenacyl bromide (pHP-Br), is a versatile reagent in protection group chemistry, primarily utilized as a photoremovable protecting group (PPG). This "caging" agent is particularly effective for carboxylic acids, thiols, and phosphates. The p-hydroxyphenacyl (pHP) group is prized for its rapid and high-yield cleavage upon UV irradiation, releasing the active molecule and a biologically benign byproduct, p-hydroxyphenylacetic acid. This property is especially advantageous in time-resolved biological studies where precise spatial and temporal control over the release of a bioactive substance is critical.[1][2]

The deprotection mechanism proceeds via a "photo-Favorskii" rearrangement of the excited triplet state of the pHP ester.[1][3][4] The presence of water is crucial for this rearrangement.[5] This rapid and clean photochemical reaction, with release rates often faster than 10⁸ s⁻¹, makes the pHP group superior to many traditional PPGs, such as o-nitrobenzyl derivatives, which can have slower release times and generate reactive nitroso byproducts.[1][5]

Key Applications:

  • Caging of Bioactive Molecules: Used to temporarily inactivate and then photorelease neurotransmitters (e.g., L-glutamate, GABA), peptides (e.g., bradykinin), and nucleotides (e.g., ATP, GTP).[1][5]

  • Controlled Drug Delivery: Enables the targeted release of therapeutic agents.

  • Enzyme Catalysis Studies: Facilitates the rapid initiation of enzymatic reactions for kinetic analysis.[2]

  • Thiol Protection: Acts as a photoremovable protecting group for thiol-containing biomolecules.[6]

Quantitative Data Summary

The efficiency of the photorelease of the p-hydroxyphenacyl protecting group is characterized by its quantum yield (Φ), which represents the fraction of absorbed photons that result in the desired photochemical reaction.

Protected SubstrateWavelength (nm)Quantum Yield (Φ)Release Rate (s⁻¹)Reference
pHP-γ-aminobutyric acid (GABA)3130.1 - 0.3> 10⁸[5]
pHP-Ala-Ala3130.1 - 0.31.82 x 10⁸[5]
pHP-bradykinin3370.1 - 0.3> 10⁸[5]
pHP-diethyl phosphate3120.56 - 0.65-[1]
pHP-caged thiophosphated peptide3120.56 - 0.65-[1]
pHP-3′-thio-dTMP-0.085-[1]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound to form the corresponding p-hydroxyphenacyl ester.

Materials:

  • Carboxylic acid of interest

  • This compound (pHP-Br)[7][8][9][10]

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous acetone.

  • Base Addition: Add triethylamine (1.0 equivalent) to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.[11]

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 equivalent) in acetone to the reaction mixture.

  • Reaction: Reflux the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the triethylammonium bromide precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-hydroxyphenacyl ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected carboxylic acid.

Protocol 2: Photolytic Deprotection of a p-Hydroxyphenacyl Ester

This protocol outlines the general procedure for the photoremoval of the p-hydroxyphenacyl group to release the free carboxylic acid.

Materials:

  • p-Hydroxyphenacyl ester of the carboxylic acid

  • A suitable solvent system (e.g., aqueous buffer, acetonitrile/water mixture)[12]

  • A UV light source (e.g., a medium-pressure mercury lamp with a Pyrex filter for λ > 290 nm, or a laser emitting at a specific wavelength such as 312 nm or 337 nm)

  • High-Performance Liquid Chromatography (HPLC) system for monitoring the reaction

Procedure:

  • Sample Preparation: Prepare a solution of the p-hydroxyphenacyl ester in a suitable aqueous solvent or a mixture of an organic solvent and water. The presence of water is essential for the photo-Favorskii rearrangement.[1]

  • Irradiation: Irradiate the solution with a UV light source. The choice of wavelength is typically between 300-350 nm.[1][12] The duration of irradiation will depend on the concentration of the substrate, the intensity of the light source, and the quantum yield of the reaction.

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected carboxylic acid by HPLC. The photoproducts from the protecting group, primarily p-hydroxyphenylacetic acid, are transparent at wavelengths above 290 nm, which allows for clean reaction monitoring and high conversion rates.[1][4]

  • Workup (if necessary): Once the reaction is complete, the resulting solution containing the deprotected acid can often be used directly in biological assays. If isolation is required, standard extraction or chromatographic techniques can be employed to separate the deprotected acid from the photolysis byproducts.

Diagrams

Protection_Reaction_Workflow cluster_start Starting Materials Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Vessel Reaction in Acetone (Reflux, 2-4h) Carboxylic_Acid->Reaction_Vessel pHP_Br This compound pHP_Br->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Workup Aqueous Workup (Filtration, Extraction, Washing) Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product p-Hydroxyphenacyl Ester (Protected Acid) Purification->Final_Product

Caption: Workflow for the protection of a carboxylic acid.

Deprotection_Mechanism cluster_products Final Products pHP_Ester p-Hydroxyphenacyl Ester Excited_State Triplet Excited State pHP_Ester->Excited_State hv (UV light) Favorskii_Intermediate Spirodiketone Intermediate Excited_State->Favorskii_Intermediate Photo-Favorskii Rearrangement Hydrolysis Hydrolytic Ring Opening (+H2O) Favorskii_Intermediate->Hydrolysis Released_Acid Released Acid (R-COOH) Hydrolysis->Released_Acid Byproduct p-Hydroxyphenylacetic Acid Hydrolysis->Byproduct Products Products

Caption: Simplified mechanism of photolytic deprotection.

Deprotection_Workflow Start p-Hydroxyphenacyl Ester in Aqueous Solution Irradiation Irradiation (UV Light, 300-350 nm) Start->Irradiation Monitoring Reaction Monitoring (HPLC) Irradiation->Monitoring Completion Reaction Complete Monitoring->Completion Application Direct Use in Assay or Purification Completion->Application

Caption: Experimental workflow for photodeprotection.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-hydroxyacetophenone is a crucial intermediate in the synthesis of a variety of pharmaceutical compounds and a valuable tool in biochemical research.[1] Its chemical structure, featuring a reactive α-bromoketone and a phenolic hydroxyl group, makes it a versatile building block for creating complex molecules.[2] This compound is notably used as a covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which is relevant in the study of metabolic disorders like diabetes.[1] Furthermore, its role in inhibiting SHP-1 has implications for research in cancer, allergy, and inflammation.[1] In industrial settings, it serves as a microbicide to inhibit bacterial growth in various applications.[1]

Given its significance, robust and scalable synthetic protocols are essential for ensuring a consistent and high-purity supply for research and development. These application notes provide a detailed methodology for the scale-up synthesis of this compound, focusing on reaction conditions, purification, and safety considerations.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 2491-38-5[1][3]
Molecular Formula C₈H₇BrO₂[1][3]
Molecular Weight 215.04 g/mol [1][3][4]
Appearance Pale beige to white/light yellow-orange powder/crystal[1][5]
Melting Point 123-126 °C[1]
Solubility Slightly soluble in chloroform and methanol[1]

Experimental Protocols: Scale-Up Synthesis

The recommended scalable synthesis of this compound involves the direct bromination of 4'-hydroxyacetophenone. Several methods exist, with variations in the brominating agent and solvent system. Below are two detailed protocols suitable for laboratory scale-up.

Protocol 1: Bromination using Elemental Bromine in Ether

This classic method offers high yields and is well-documented.[4] However, it requires careful handling of elemental bromine, which is highly corrosive and toxic.

Materials and Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

  • 4'-hydroxyacetophenone

  • Bromine

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a multi-neck round-bottom flask with 4'-hydroxyacetophenone (e.g., 15 g, 110 mmol) and diethyl ether (200 mL).[4]

  • Cooling: Cool the resulting solution to 0 °C using an ice bath with continuous stirring.[4]

  • Bromine Addition: Add a solution of bromine (e.g., 17.6 g, 110 mmol) dropwise to the cooled solution over a period of approximately 20 minutes, ensuring the temperature does not rise significantly.[4]

  • Reaction: Stir the mixture for 1 hour at 0 °C.[4]

  • Quenching: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to neutralize any unreacted bromine and hydrobromic acid.[4]

  • Extraction: Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.[4]

  • Purification: Recrystallize the crude product from ether to yield pure this compound.[4]

Quantitative Data Summary (Protocol 1)

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
4'-hydroxyacetophenone136.15151101.0
Bromine159.8117.61101.0
Product 215.04 14.1 65.6 Yield: ~59.6% [4]
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in Acetonitrile

This method utilizes a solid, easier-to-handle brominating agent, N-Bromosuccinimide (NBS), and can offer high regioselectivity. The use of a catalyst like neutral alumina can promote nuclear bromination.[6]

Materials and Equipment:

  • Multi-neck round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Standard laboratory glassware

  • 4'-hydroxyacetophenone

  • N-Bromosuccinimide (NBS)

  • Neutral Aluminium Oxide (Al₂O₃)

  • Acetonitrile

Procedure:

  • Reaction Setup: Charge a multi-neck round-bottom flask with 4'-hydroxyacetophenone (e.g., 10 mmol), N-Bromosuccinimide (12 mmol), neutral Al₂O₃ (10% w/w), and acetonitrile (20 vol).[6]

  • Heating: Heat the reaction mixture to reflux with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound. An improved yield of 94% has been reported with portion-wise addition of NBS.[6]

Quantitative Data Summary (Protocol 2)

ReactantMolar Mass ( g/mol )Moles (mmol)Stoichiometric Ratio
4'-hydroxyacetophenone136.15101.0
N-Bromosuccinimide177.98121.2
Product 215.04 - Reported Yield: up to 94% [6]

Visualized Workflows

Synthesis Workflow Diagram

General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 4'-hydroxyacetophenone C Bromination in Appropriate Solvent A->C B Brominating Agent (e.g., Br2 or NBS) B->C D Quenching & Extraction C->D Reaction Completion E Drying & Solvent Removal D->E F Recrystallization E->F G This compound F->G Purified Product

Caption: General workflow for the synthesis of this compound.

Logical Relationship in Drug Development

Role in Drug Development A This compound (Key Intermediate) B Synthesis of Pharmaceutical Compounds A->B is a precursor for C PTP1B Inhibition A->C exhibits D Lead Compound Optimization B->D enables E Therapeutic Potential for Metabolic Disorders (e.g., Diabetes) C->E shows

Caption: Role of this compound in drug development.

Safety and Handling

This compound is a corrosive and lachrymatory compound.[1] It is classified under hazard codes C and Xn, indicating potential harm if swallowed or in contact with the eyes.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Ventilation: All handling and synthesis steps should be performed in a well-ventilated chemical fume hood.[1]

  • Storage: Store the compound in an inert atmosphere, in a cool (2-8°C), dry place.[1] It is also noted to be hygroscopic.[1]

  • Exposure: In case of skin contact, wash immediately with soap and water. If ingested or in case of eye contact, seek immediate medical attention.[1]

Conclusion

The protocols outlined provide a comprehensive guide for the scale-up synthesis of this compound. The choice between using elemental bromine and NBS will depend on the scale of the synthesis, available equipment, and safety considerations. Careful adherence to the described procedures and safety precautions is crucial for the successful and safe production of this important pharmaceutical intermediate. Its versatile applications in drug discovery and development underscore the need for reliable and scalable synthetic routes.[1][]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4'-hydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2-Bromo-4'-hydroxyacetophenone via recrystallization. Below you will find frequently asked questions, a detailed troubleshooting guide, and an experimental protocol to help you navigate common challenges and achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the synthetic route, which typically involves the bromination of 4'-hydroxyacetophenone. These can include:

  • Unreacted Starting Material: 4'-hydroxyacetophenone.

  • Over-brominated Species: 2,2-Dibromo-4'-hydroxyacetophenone.

  • Isomeric Byproducts: Bromination occurring on the aromatic ring.

  • Degradation Products: As an α-bromoketone, the compound can be susceptible to hydrolysis.

Q2: How do I select the best solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on its chemical structure, polar solvents are generally a good starting point. Methanol has been successfully used for the recrystallization of this compound. It is recommended to perform small-scale solubility tests with a few candidate solvents (e.g., ethanol, isopropanol, ethyl acetate) to determine the optimal choice for your specific crude material.

Q3: My purified this compound is colored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: A colored product can be due to the presence of colored impurities or degradation of the compound itself. To obtain a colorless product, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can lead to a decrease in your final yield.

Q4: I am not getting any crystals to form after cooling the solution. What should I do?

A4: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated. Try the following troubleshooting steps:

  • Induce Crystallization: Scratch the inside of the flask at the surface of the solution with a glass rod. This can create nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Extended Cooling: Place the flask in an ice bath or refrigerator for a longer period.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out The compound is melting before it dissolves, or the solution is cooling too rapidly.- Use a solvent with a lower boiling point.- Ensure the solution cools slowly to room temperature before placing it in an ice bath.- Add a small amount of a solvent in which the compound is highly soluble to the oiling mixture.
Low Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the solution in an ice bath for an extended period to maximize crystal formation.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.
Product is Impure After Recrystallization The chosen solvent does not effectively discriminate between the product and the impurities.- Try a different recrystallization solvent or a solvent mixture.- Perform a second recrystallization of the purified material.- Consider a pre-purification step, such as column chromatography, if the crude material is highly impure.
Crystals are Very Fine The solution cooled too quickly.Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.

Data Presentation

Solvent Qualitative Solubility at Room Temperature Expected Solubility Trend with Increasing Temperature Suitability for Recrystallization
Methanol Slightly solubleHighGood, has been used successfully.
Chloroform Slightly solubleModerateMay be suitable, requires testing.
Ether Sparingly solubleModerate to HighPotentially a good choice, as a related compound has been recrystallized from it.
Water Low solubilityModerateLikely a poor solvent for initial dissolution, but could be used as an anti-solvent in a mixed solvent system.
Hexane Very low solubilityLowUnlikely to be a good primary solvent due to the polar nature of the compound.

Experimental Protocol: Recrystallization of this compound

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Methanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., methanol). Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualization

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Low Yield collect->low_yield impure_product Product Impure collect->impure_product troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Evaporate Solvent no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Use Lower Boiling Point Solvent oiling_out->troubleshoot_oiling troubleshoot_oiling->dissolve troubleshoot_yield Troubleshoot: - Minimize Hot Solvent - Ensure Complete Cooling low_yield->troubleshoot_yield troubleshoot_purity Troubleshoot: - Re-recrystallize - Change Solvent - Use Charcoal impure_product->troubleshoot_purity

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Column Chromatography of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-4'-hydroxyacetophenone. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For normal-phase chromatography of this compound, silica gel is the most commonly used stationary phase.[1][2] Standard silica gel with a mesh size of 60-120 or 230-400 for flash chromatography is typically effective.[1] Due to the phenolic nature of the compound, which can sometimes lead to tailing on acidic silica gel, alternative stationary phases like neutral or basic alumina, or even polyamide, could be considered if tailing is a significant issue.[2][3]

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: A common and effective mobile phase for the purification of similar compounds is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent can be adjusted by varying the ratio of these solvents. For phenolic compounds, other solvent systems such as toluene/ethyl acetate or dichloromethane/methanol have also been used successfully.[3] To mitigate peak tailing, which is common with phenolic compounds, adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can be beneficial.[2][4]

Q3: How can I determine the optimal mobile phase composition before running the column?

A3: The ideal mobile phase composition should be determined using Thin-Layer Chromatography (TLC) prior to performing column chromatography.[1] The goal is to find a solvent system that provides good separation between your target compound and any impurities, with a retention factor (Rf) for this compound ideally in the range of 0.2-0.4.

Q4: What are some common impurities I might encounter, and how can they be removed?

A4: Common impurities can include unreacted starting material (4'-hydroxyacetophenone), over-brominated byproducts, and isomeric byproducts where bromination has occurred on the aromatic ring.[4] Some isomeric impurities, such as 2-bromo-2'-hydroxyacetophenone, can potentially be removed by washing the crude product with a less polar solvent like cyclohexane before chromatography.[5] The remaining impurities can then be separated on the column.

Q5: Should I use gradient or isocratic elution for my column?

A5: The choice between gradient and isocratic elution depends on the complexity of your crude mixture. If TLC analysis shows that the impurities are well-separated from the desired product, isocratic elution (using a constant solvent composition) can be effective.[1] However, if there are multiple impurities with a wide range of polarities, a stepwise or linear gradient, gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane), may provide a better separation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities The mobile phase polarity is either too high or too low.Adjust the solvent ratio of the mobile phase based on TLC analysis. If compounds elute too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they elute too slowly, increase the polarity.[4]
Consider trying a different solvent system, such as toluene-based or dichloromethane-based eluents.[3]
Product Elutes with the Solvent Front The mobile phase is too polar.Start with a less polar mobile phase, for instance, a higher percentage of hexane.[4]
Product Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.[4]
The compound is strongly adsorbed to the stationary phase.For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase might improve elution.[4]
Tailing of the Product Peak The phenolic hydroxyl group is interacting strongly with the acidic silica gel.Add a modifier to the mobile phase, such as a small amount of acetic acid.[4]
The column is overloaded.Reduce the amount of sample loaded onto the column.[4]
Consider using a less acidic stationary phase like neutral alumina.[3]
Low Recovery of the Product The compound may be unstable on silica gel.Assess the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a while, and then eluting it to see if degradation occurs.[6] If it is unstable, consider using a deactivated stationary phase or a different purification method like recrystallization.[6][7]
The compound might be crystallizing on the column.If this occurs, pre-purification to remove some impurities might be necessary, or using a wider column may help.[6]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is adapted from a standard procedure for a similar compound, 2-Bromo-3'-hydroxyacetophenone.[1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. A layer of sand can be added to the top to prevent disturbance of the silica bed.[4]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried, adsorbed sample to the top of the column.[1][8]

  • Elution: Begin elution with the low-polarity mobile phase. If a gradient is to be used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under a UV lamp.[1]

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.[4]

Visualization

Below is a workflow diagram illustrating the troubleshooting process for common column chromatography issues.

G Troubleshooting Workflow for Column Chromatography cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Solutions start Start Column problem Problem Encountered? start->problem no_problem Successful Separation problem->no_problem No poor_sep Poor Separation problem->poor_sep Yes no_elution Product Not Eluting problem->no_elution Yes tailing Peak Tailing problem->tailing Yes adjust_polarity Adjust Mobile Phase Polarity poor_sep->adjust_polarity change_solvent Change Solvent System poor_sep->change_solvent increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity add_modifier Add Modifier (e.g., Acetic Acid) no_elution->add_modifier tailing->add_modifier reduce_load Reduce Sample Load tailing->reduce_load change_stationary Change Stationary Phase tailing->change_stationary adjust_polarity->start change_solvent->start increase_polarity->start add_modifier->start reduce_load->start change_stationary->start

Caption: Troubleshooting workflow for common column chromatography issues.

References

Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the synthesis of this compound?

A1: The synthesis of this compound via bromination of 4'-hydroxyacetophenone can lead to several side products. The most common impurities include:

  • Unreacted Starting Material: Residual 4'-hydroxyacetophenone.

  • Over-brominated Product: 2,2-Dibromo-4'-hydroxyacetophenone, resulting from the addition of two bromine atoms to the alpha-carbon.

  • Nuclear Bromination Products: Bromination on the aromatic ring is a significant competing reaction due to the activating effect of the hydroxyl group. This leads to isomers such as 3-Bromo-4'-hydroxyacetophenone and 3,5-Dibromo-4'-hydroxyacetophenone.[1]

Q2: How do reaction conditions influence the formation of these side products?

A2: Reaction conditions play a critical role in the regioselectivity of the bromination. Key factors include the choice of brominating agent, solvent, catalyst, and temperature. For instance, the use of certain reagents under specific conditions can favor the formation of nuclear brominated byproducts over the desired alpha-bromination.[1] Studies have shown that bromination of p-hydroxyacetophenones with reagents like NH4Br-(NH4)2S2O8 or NH4Br-oxone can lead exclusively to nuclear bromination.[1]

Q3: What is the best approach to minimize the formation of nuclear brominated impurities?

A3: Minimizing nuclear bromination requires careful selection of reagents and reaction conditions that favor electrophilic attack at the alpha-carbon of the ketone over the aromatic ring. One effective strategy is the use of a protecting group for the hydroxyl function, followed by bromination and subsequent deprotection. Alternatively, specific catalytic systems can enhance the selectivity for alpha-bromination. For example, using N-Bromosuccinimide (NBS) in the presence of an acidic catalyst like acidic Al2O3 in methanol has been shown to favor α-bromination for aralkyl ketones.[2]

Q4: How can I remove the dibrominated side product from my final product?

A4: The 2,2-dibromo-4'-hydroxyacetophenone side product can typically be separated from the desired monobrominated product through chromatographic techniques such as column chromatography. The difference in polarity between the mono- and di-brominated compounds allows for their separation on a silica gel column. Recrystallization can also be an effective purification method, although its success depends on the relative concentrations of the products and their solubility in the chosen solvent system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Suboptimal Reaction Temperature Optimize the reaction temperature. Bromination reactions can be exothermic, and controlling the temperature is crucial for selectivity and yield.
Incorrect Stoichiometry of Brominating Agent Carefully control the molar ratio of the brominating agent to the starting material. An excess of the brominating agent can lead to over-bromination.
Decomposition of the Product The product, an α-bromoketone, can be unstable. Ensure the work-up procedure is performed promptly and under mild conditions. Avoid prolonged exposure to harsh acidic or basic conditions.
Inefficient Purification Optimize the purification method. If using column chromatography, ensure proper selection of the stationary and mobile phases. For recrystallization, screen various solvents to find one that provides good recovery of the pure product.
Issue 2: High Levels of Nuclear Bromination
Possible Cause Suggested Solution
Highly Activating Hydroxyl Group The free hydroxyl group strongly activates the aromatic ring towards electrophilic substitution. Consider protecting the hydroxyl group (e.g., as an acetate or ether) before the bromination step, followed by deprotection.
Inappropriate Solvent Choice The choice of solvent can significantly influence the reaction's regioselectivity. For example, with NBS, acetonitrile has been shown to favor nuclear bromination, while methanol favors α-bromination in the presence of an acidic catalyst.[2]
Use of a Non-selective Brominating Agent Some brominating agents are more prone to aromatic substitution. Consider using a milder and more selective brominating agent. For instance, pyridine hydrobromide perbromide is often used for the α-bromination of ketones.[3][4]

Data Presentation

The following tables summarize quantitative data on the impact of reaction conditions on product distribution.

Table 1: Effect of Solvent on Nuclear Bromination of 4'-Hydroxyacetophenone using NBS and Neutral Al₂O₃ [2]

SolventReaction Time (min)Yield of Nuclear Brominated Product (%)
Methanol1286
Acetonitrile1494
Ethanol6061
Water24 hours22

This data highlights how solvent choice can dramatically influence the outcome, with acetonitrile favoring nuclear bromination under these specific conditions.

Table 2: Comparison of Brominating Agents for the Bromination of 4-Chloroacetophenone [3]

Brominating AgentYield of α-Bromo Product (%)
Pyridine hydrobromide perbromide85
N-Bromosuccinimide (NBS)Low (mostly unreacted starting material)
Copper(II) bromide~60

This table provides a comparative efficiency of different brominating agents for a related acetophenone derivative, suggesting that pyridine hydrobromide perbromide can be a highly effective reagent for α-bromination.

Experimental Protocols

Protocol 1: General Procedure for α-Bromination using Pyridine Hydrobromide Perbromide[3][4]
  • Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as tetrahydrofuran (THF) or acetic acid, in a round-bottom flask.[3][4]

  • Slowly add one equivalent of pyridine hydrobromide perbromide to the solution at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Procedure for Nuclear Bromination using NBS and Neutral Al₂O₃[2]
  • In a round-bottom flask, add 4'-hydroxyacetophenone (10 mmol), 10% (w/w) neutral Al₂O₃ catalyst, and acetonitrile (20 volumes).

  • Heat the reaction mixture to reflux.

  • Add N-bromosuccinimide (12 mmol) portion-wise (in 10 portions).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reaction_Setup Reaction Setup: 4'-hydroxyacetophenone, Brominating Agent, Solvent, Catalyst Start->Reaction_Setup 1 Bromination Bromination Reaction (Controlled Temperature) Reaction_Setup->Bromination 2 Reaction_Monitoring Monitor by TLC Bromination->Reaction_Monitoring 3 Workup Quenching and Extraction Reaction_Monitoring->Workup 4 Crude_Product Crude_Product Workup->Crude_Product 5 Purification_Step Purification: Recrystallization or Column Chromatography Crude_Product->Purification_Step 6 Purity_Analysis Purity Analysis: HPLC, NMR Purification_Step->Purity_Analysis 7 Final_Product Pure 2-Bromo-4'- hydroxyacetophenone Purity_Analysis->Final_Product 8 Troubleshooting_Tree cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Yes High_Impurities High Level of Impurities Problem->High_Impurities No Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Stoich Verify Stoichiometry Low_Yield->Check_Stoich Check_Workup Review Workup Procedure Low_Yield->Check_Workup Impurity_Type Type of Impurity? High_Impurities->Impurity_Type Nuclear_Brom Nuclear Bromination Impurity_Type->Nuclear_Brom Aromatic Signals in NMR Di_Brom Dibromination Impurity_Type->Di_Brom Higher Mass Peak Unreacted_SM Unreacted Starting Material Impurity_Type->Unreacted_SM Starting Material Spot on TLC Protect_OH Protect Hydroxyl Group Nuclear_Brom->Protect_OH Change_Solvent Change Solvent/Catalyst Nuclear_Brom->Change_Solvent Reduce_Bromine Reduce Molar Eq. of Bromine Di_Brom->Reduce_Bromine Increase_Time Increase Reaction Time Unreacted_SM->Increase_Time

References

Common impurities in commercial 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Bromo-4'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common impurities, troubleshooting, and analytical procedures associated with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Commercial this compound is typically synthesized via the bromination of 4'-hydroxyacetophenone.[1] Process-related impurities that may be present in commercial batches include:

  • Unreacted Starting Material: 4'-hydroxyacetophenone may be present due to an incomplete reaction.

  • Over-brominated Species: Over-reaction can lead to the formation of 2,2-dibromo-4'-hydroxyacetophenone.

  • Isomeric Byproducts: Bromination may occur on the aromatic ring, leading to various isomeric impurities.

  • Residual Solvents: Solvents used during synthesis and purification, such as ether, ethyl acetate, or methanol, may remain in trace amounts.[1][2]

  • Degradation Products: As an α-bromoketone, this compound can be susceptible to degradation, particularly when exposed to bases, light, or heat.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the purity of this compound and separating it from non-volatile impurities. Most commercial suppliers specify a purity of >98.0% by HPLC.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure and identifying impurities with distinct signals.

  • Gas Chromatography-Headspace (GC-Headspace): This technique is ideal for identifying and quantifying residual volatile solvents.

Q3: My reaction with this compound is giving low yields or multiple products. What could be the cause?

A3: Several factors could contribute to poor reaction outcomes:

  • Impurity Interference: The presence of the impurities listed in Q1 can lead to side reactions and reduced yields. For example, unreacted 4'-hydroxyacetophenone will not undergo the desired reaction, while over-brominated species can lead to different products.

  • Reagent Instability: this compound can degrade over time, especially if not stored properly.[5] Degradation can be accelerated by basic conditions, heat, and light.[5] It is advisable to use a fresh batch or check the purity of older batches before use.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is crucial. For instance, in nucleophilic substitution reactions, polar aprotic solvents are often preferred. The use of strong bases can lead to degradation of the starting material.[5]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.[3][6] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent degradation.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Potential Cause: Presence of process-related impurities or degradation products.

  • Identification: Compare the retention times of the unexpected peaks with those of potential impurities (see Table 1). If standards are available, co-injection can confirm the identity.

  • Solution: If the impurity levels are impacting your experiment, purification by recrystallization or column chromatography may be necessary.

Issue 2: Inconsistent Experimental Results Between Batches
  • Potential Cause: Variation in the purity and impurity profile of different commercial batches.

  • Identification: Analyze different batches using a standardized HPLC method to compare their purity and impurity profiles.

  • Solution: Qualify new batches of the reagent by your analytical method before use in critical experiments to ensure consistency. If significant variability is observed, consider purifying the material in-house.

Issue 3: Discoloration of the Solid Reagent (Brownish or Yellowish)
  • Potential Cause:

    • Trace Impurities: Small amounts of colored byproducts from the synthesis.

    • Degradation: The compound may have partially decomposed during storage, especially if exposed to light or air. Alpha-bromoketones can darken over time.

  • Solution: Discoloration may indicate a lower purity. It is advisable to check the purity by HPLC or NMR. If significant degradation is detected, the material should be purified or a new batch should be used.

Impurity Profile

The following table summarizes the common impurities found in commercial this compound.

Impurity NameChemical StructureMolecular FormulaTypical Method of Detection
4'-hydroxyacetophenone (Starting Material)C₈H₈O₂HPLC, NMR
2,2-dibromo-4'-hydroxyacetophenone (Over-brominated)C₈H₆Br₂O₂HPLC, NMR, MS
3-Bromo-4'-hydroxyacetophenone (Isomeric Impurity)C₈H₇BrO₂HPLC, NMR
Residual Solvents (e.g., Methanol, Ethyl Acetate)N/AVariousGC-Headspace

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity assessment of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm

    • Column Temperature: 25 °C

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound.

  • Solvent Selection: A common solvent for recrystallization is methanol or an ethanol/water mixture.[1]

  • Procedure:

    • In a flask, add the crude this compound.

    • Add a minimal amount of hot solvent to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Diagrams

G cluster_synthesis Synthesis & Impurity Formation Start 4'-hydroxyacetophenone Bromination Bromination (e.g., Br2, ether) Start->Bromination Product This compound Bromination->Product Impurity1 Unreacted Starting Material Bromination->Impurity1 Incomplete Reaction Impurity2 Over-bromination (2,2-dibromo-) Bromination->Impurity2 Excess Bromine Impurity3 Ring Bromination (Isomers) Bromination->Impurity3 Side Reaction

Caption: Synthesis of this compound and potential impurity pathways.

G cluster_troubleshooting Troubleshooting Workflow Problem Inconsistent Experimental Results CheckPurity Assess Purity of This compound Problem->CheckPurity Pure Purity >98% and Consistent Profile? CheckPurity->Pure CheckConditions Review Reaction Conditions (Solvent, Temp, Base) Pure->CheckConditions Yes Purify Purify Reagent (Recrystallization/ Chromatography) Pure->Purify No Success Problem Resolved CheckConditions->Success Purify->Success

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and stability assessment of 2-Bromo-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] The recommended storage temperature is between 2-8°C.[3][4][5] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxidation, as it is known to be hygroscopic.[3][4]

Q2: What are the main safety precautions to take when handling this compound?

A2: this compound is a hazardous substance and requires careful handling in a well-ventilated area.[1][2] It is corrosive, a lachrymator (induces tearing), and harmful if swallowed.[3][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1]

Q3: What are the physical and chemical properties of this compound?

A3: this compound is a pale beige to white solid.[3][4] It is slightly soluble in chloroform and methanol.[3][4] Key properties are summarized in the table below.

PropertyValueReference
CAS Number2491-38-5[3][4][7]
Molecular FormulaC8H7BrO2[3][4]
Molecular Weight215.04 g/mol [3][4]
Melting Point123-126°C[3][4]
Boiling Point338.7±17.0°C (Predicted)[3][4]
Density1.622±0.06 g/cm³ (Predicted)[3][4]

Q4: What are the signs of degradation of this compound?

A4: As a reactive α-bromoketone, this compound can degrade over time, especially if not stored properly.[8] Signs of degradation include a noticeable discoloration (yellowing or browning) and the presence of a sharp, acidic odor due to the release of hydrogen bromide (HBr).[8] It is recommended to use the compound when it is as fresh as possible and to verify its purity if it has been stored for an extended period.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

Issue 1: Low or no yield in a reaction where this compound is a reactant.

  • Potential Cause: Decomposition of the compound under the reaction conditions. α-Bromoketones are susceptible to degradation in the presence of bases and nucleophiles.[8] The phenolic hydroxyl group can also be deprotonated by bases, forming a reactive phenoxide that can lead to side reactions.[8]

  • Recommended Solution:

    • pH Control: Maintain a neutral or slightly acidic pH if possible. Avoid using strong bases like sodium hydroxide.[8] If a base is necessary, consider a weaker, non-nucleophilic base and add it at a low temperature.[8]

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[8]

    • Protecting Groups: To prevent interference from the reactive hydroxyl group, consider protecting it (e.g., as a silyl ether or acetate ester) before the reaction.[8]

Issue 2: Formation of multiple byproducts, complicating purification.

  • Potential Cause: Multiple degradation pathways may be occurring, such as self-condensation or reaction with other nucleophiles present in the reaction mixture.[8] Exposure to heat and light can also accelerate decomposition.[8]

  • Recommended Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[8]

    • Light Protection: Protect the reaction mixture from light, especially if the reaction is run for an extended period.

    • Purity of Starting Material: Ensure the this compound used is of high purity. Impurities can catalyze decomposition. Consider purifying the compound by recrystallization from methanol if its purity is questionable.[3]

Logical Troubleshooting Flow:

troubleshooting_flow start Low Reaction Yield or Multiple Byproducts check_base Is a strong base present? start->check_base check_temp Is the reaction temperature high? check_base->check_temp No use_weak_base Use a weak, non-nucleophilic base at low temp. check_base->use_weak_base Yes check_purity Is the starting material old or discolored? check_temp->check_purity No lower_temp Lower the reaction temperature. check_temp->lower_temp Yes purify_sm Purify the starting material (e.g., recrystallization). check_purity->purify_sm Yes inert_atmosphere Run the reaction under an inert atmosphere. check_purity->inert_atmosphere No protect_oh Consider protecting the hydroxyl group. use_weak_base->protect_oh end Improved Reaction Outcome lower_temp->end protect_oh->end purify_sm->end inert_atmosphere->end

Caption: Troubleshooting guide for reactions with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. This is crucial for identifying potential degradants and developing stability-indicating analytical methods.

Materials:

  • This compound

  • Methanol or acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.[8]

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.[8]

    • Keep the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).[8]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[8]

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.[8]

    • Keep the solution at room temperature and monitor at shorter intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.[8]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.[8]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.[8]

    • Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.[8]

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[8]

  • Thermal Degradation:

    • Place a solid sample in a hot air oven at a specified temperature (e.g., 80°C) for a set duration.[8]

    • Also, heat a solution of the compound in a neutral solvent.[8]

    • At various time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.[8]

  • Photolytic Degradation:

    • Expose a solution and a solid sample to UV and visible light in a photostability chamber.[8]

    • Analyze the samples by HPLC at appropriate time intervals.[8]

  • HPLC Analysis: Analyze all stressed samples using a suitable reverse-phase HPLC method. A C18 column with a gradient elution of water (with 0.1% formic or acetic acid) and acetonitrile or methanol is a good starting point.[8] Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.[8]

Experimental Workflow for Forced Degradation Study:

forced_degradation_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1N HCl, 60°C) prep_stock->acid base Basic (0.1N NaOH, RT) prep_stock->base oxidation Oxidative (3% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C, Solid & Solution) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo hplc HPLC Analysis (RP-C18) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_analysis Analyze for Degradants and Purity hplc->data_analysis

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: My bromination of 4'-hydroxyacetophenone is extremely slow or not proceeding to completion. What are the potential causes and solutions?

A sluggish reaction can be attributed to several factors, including the choice of brominating agent, solvent, and reaction temperature. The inherent reactivity of the substrate also plays a crucial role.

  • Brominating Agent: The reactivity of brominating agents varies. While elemental bromine (Br₂) is highly reactive, it can be hazardous. N-Bromosuccinimide (NBS) is a milder and safer alternative, but may require a catalyst or longer reaction times.[1][2] For instance, pyridinium hydrobromide perbromide is another effective reagent used in solvents like THF at room temperature.[3][4]

  • Solvent: The choice of solvent can significantly impact the reaction rate. Non-polar, anhydrous solvents like chloroform or carbon tetrachloride can favor the desired α-bromination on the acetyl side-chain by suppressing the ionization of bromine.[5] In contrast, polar protic solvents like water or acetic acid can promote undesired nuclear bromination.[5]

  • Temperature: While higher temperatures can increase the reaction rate, they may also promote the formation of side products and tars.[6] For some protocols, the reaction is initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature.[2][7]

  • Catalyst: The addition of a catalyst, such as acidic alumina, can enhance the rate of α-bromination when using NBS.[1]

Q2: I am observing significant formation of a byproduct, which I suspect is due to bromination on the aromatic ring. How can I favor α-bromination over nuclear bromination?

This is a common challenge due to the activating effect of the hydroxyl group on the aromatic ring, which makes it susceptible to electrophilic substitution.[5]

  • Protecting the Hydroxyl Group: A highly effective strategy is to protect the hydroxyl group as an ester (e.g., acetate) or an ether. This deactivates the aromatic ring, thereby promoting selective bromination at the α-position of the acetyl group.[5] The protecting group can be removed in a subsequent step.

  • Solvent Choice: As mentioned, non-polar solvents are preferable to disfavor the ionization of bromine and subsequent electrophilic attack on the activated ring.[5]

  • Brominating Agent: Using a less reactive brominating agent or controlling the stoichiometry can also help minimize nuclear bromination.

Q3: My reaction mixture has turned dark, and I am getting a low yield of a tarry product. What is causing this and how can I prevent it?

The formation of a dark, tarry product often indicates product degradation or polymerization, which can be caused by harsh reaction conditions.[5][6]

  • Temperature Control: Avoid excessive heating. Running the reaction at a lower temperature for a longer duration can often mitigate this issue.[6]

  • Milder Reagents: Employing milder brominating agents like NBS can be beneficial.[5]

  • Inert Atmosphere: If the substrate is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]

  • Controlled Addition: Slow, dropwise addition of the brominating agent can help to control the reaction exotherm and minimize localized high concentrations of the reagent.[7]

Q4: What are the most common impurities to expect in my crude this compound, and how can I remove them?

Common impurities include unreacted 4'-hydroxyacetophenone, over-brominated species (e.g., 2,2-dibromo-4'-hydroxyacetophenone), and isomers resulting from nuclear bromination.[8]

  • Recrystallization: This is a primary method for purification. Solvents such as methanol or ether have been reported to be effective.[3][7] It's advisable to perform small-scale solubility tests to find the optimal solvent or solvent mixture.[8]

  • Column Chromatography: For difficult separations, column chromatography using silica gel is a reliable technique.[8] A solvent system of ethyl acetate and hexane is often a good starting point for elution.

  • Washing: The crude product can be washed with a saturated sodium bicarbonate solution to remove any acidic byproducts like HBr.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Sluggish or Incomplete Reaction 1. Low reactivity of the brominating agent. 2. Inappropriate solvent. 3. Low reaction temperature.1. Consider using a more reactive brominating agent like bromine, or add a catalyst (e.g., acidic Al₂O₃ with NBS).[1] 2. Switch to a solvent that better facilitates the reaction; for α-bromination, consider non-polar options.[5] 3. Gradually increase the temperature while monitoring for side product formation.
Predominant Nuclear Bromination 1. The hydroxyl group is activating the aromatic ring.[5] 2. Use of a polar, protic solvent.[5]1. Protect the hydroxyl group before bromination.[5] 2. Use a non-polar, anhydrous solvent such as chloroform or carbon tetrachloride.[5]
Low Yield and Tar Formation 1. Reaction conditions are too harsh (high temperature).[6] 2. The brominating agent is causing oxidation.[5]1. Lower the reaction temperature. 2. Use a milder brominating agent like NBS or pyridinium hydrobromide perbromide.[5] 3. Perform the reaction under an inert atmosphere.
Difficulty in Product Purification 1. Ineffective recrystallization solvent. 2. Presence of multiple, closely related impurities.1. Test different solvents or solvent mixtures for recrystallization.[8] 2. Employ column chromatography for more effective separation.[8] 3. Wash the crude product with a bicarbonate solution to remove acidic impurities.[7]

Experimental Protocols

Protocol 1: Bromination using Bromine in Ether

This protocol details the synthesis of this compound using elemental bromine.

  • Dissolution: Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.[7]

  • Addition of Bromine: In a separate flask, prepare a solution of bromine (17.6 g, 110 mmol) in a suitable solvent. Add this bromine solution dropwise to the cooled solution of 4-hydroxyacetophenone over a period of 20 minutes.[7]

  • Reaction: Stir the reaction mixture for 1 hour at 0°C.[7]

  • Work-up: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).[7]

  • Extraction and Drying: Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then dry it over magnesium sulfate.[7]

  • Concentration and Purification: Concentrate the organic layer in vacuo. Recrystallize the crude product from ether to obtain the final product.[7]

Protocol 2: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina

This method provides an alternative using a milder brominating agent.

  • Setup: In a round-bottom flask, combine 4'-hydroxyacetophenone (10 mmol), N-bromosuccinimide (12 mmol), and 10% (w/w) acidic Al₂O₃ in methanol (20 mL).[1]

  • Reaction: Heat the mixture at reflux temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter to remove the alumina.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Sluggish Reaction Observed check_reagents Check Brominating Agent & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature) start->check_conditions side_reaction Analyze for Side Products (e.g., Nuclear Bromination) start->side_reaction solution_reagent Option: Use more reactive agent (Br2) or add catalyst (Al2O3) check_reagents->solution_reagent solution_conditions Option: Switch to non-polar solvent or adjust temperature check_conditions->solution_conditions solution_side_reaction Option: Protect -OH group before bromination side_reaction->solution_side_reaction purification Proceed to Purification (Recrystallization/Chromatography) solution_reagent->purification solution_conditions->purification solution_side_reaction->purification

Caption: Troubleshooting workflow for a sluggish this compound reaction.

Reaction_Pathway cluster_main Desired α-Bromination Pathway cluster_side Undesired Nuclear Bromination start_material 4'-hydroxyacetophenone intermediate Enol Intermediate start_material->intermediate Acid/Base Catalysis product This compound intermediate->product + Br+ side_product Nuclear Brominated Product start_material_side 4'-hydroxyacetophenone start_material_side->side_product Electrophilic Aromatic Substitution

References

Optimization of reaction conditions for 2-Bromo-4'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method is the direct α-bromination of 4'-hydroxyacetophenone. This is typically achieved using a brominating agent such as elemental bromine (Br₂), N-Bromosuccinimide (NBS), or pyridinium hydrobromide perbromide in a suitable solvent.[1] Another highly selective method involves the use of copper(II) bromide.

Q2: My reaction yield is low. What are the potential causes?

Low yields can stem from several factors:

  • Sub-optimal Reaction Temperature: The reaction may require gentle heating to proceed to completion. However, excessively high temperatures can promote side reactions.

  • Poor Solubility of Reactants: Ensure that 4'-hydroxyacetophenone is fully dissolved in the chosen solvent before adding the brominating agent.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation and minimize transfers. In cases of precipitation, ensure the solution is adequately cooled to maximize product recovery.

Q3: I am observing significant amounts of side products. What are they and how can I avoid them?

The primary side reaction is nuclear bromination, where the bromine atom substitutes onto the aromatic ring instead of the desired α-position of the acetyl group. The hydroxyl group on the phenyl ring is strongly activating, making the ring susceptible to electrophilic attack.[2][3]

To favor the desired α-bromination:

  • Choice of Brominating Agent: Copper(II) bromide is reported to be highly selective for α-bromination, yielding nearly quantitative results.[4]

  • Solvent Selection: Anhydrous, non-polar solvents can help suppress nuclear bromination.

  • Protection of the Hydroxyl Group: Temporarily protecting the hydroxyl group as an ether or ester before bromination can prevent ring substitution. This, however, adds extra steps to the synthesis.[2]

Q4: How can I purify the crude this compound?

The most common method for purification is recrystallization.[1]

  • Solvent Selection: Methanol or ethanol are often used. Small-scale solubility tests should be performed to find the optimal solvent or solvent mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, activated charcoal can be used for decolorization followed by hot filtration. Allow the solution to cool slowly to form crystals, then cool further in an ice bath to maximize precipitation. The crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[5]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be employed.[5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction temperature is too low.2. Inactive brominating agent.3. Insufficient reaction time.1. Gently heat the reaction mixture (e.g., to 40-50°C) and monitor by TLC.2. Use a fresh batch of the brominating agent.3. Increase the reaction time and monitor progress by TLC.
Formation of Multiple Products (Poor Selectivity) 1. Nuclear bromination is occurring as a major side reaction due to the activating hydroxyl group.2. Over-bromination leading to di- or tri-brominated products.1. Use a more selective brominating agent like copper(II) bromide.[4]2. Switch to a non-polar, anhydrous solvent.3. Protect the hydroxyl group prior to bromination.[2]4. Use a controlled stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents).
Product is a Dark Oil or Tar 1. Reaction conditions are too harsh (e.g., high temperature, strong acid).2. The brominating agent is causing oxidation or degradation.1. Lower the reaction temperature.2. Use a milder brominating agent such as NBS.[3]
Difficulty in Product Purification 1. The chosen recrystallization solvent is not optimal.2. Impurities are co-crystallizing with the product.1. Perform small-scale solubility tests to find a better recrystallization solvent.2. Consider pre-purification by column chromatography before recrystallization.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Brominating Agent Catalyst/Additive Solvent Temperature Reaction Time Yield (%) Key Observations
Bromine (Br₂)Aluminum Chloride (AlCl₃)Ethyl acetate/ChloroformRoom Temp.8.5 hours~57 (of 95% purity)Catalyst is crucial for the reaction.[6]
N-Bromosuccinimide (NBS)Neutral Al₂O₃AcetonitrileReflux14 min94Primarily nuclear bromination was observed under these conditions.[7]
Copper(II) Bromide (CuBr₂)NoneChloroform/Ethyl acetateReflux30-60 min~90-95Highly selective for α-bromination.[4]
Pyridinium Hydrobromide PerbromideNoneTetrahydrofuran (THF)Room Temp.3 hoursNot specifiedA common method for this transformation.

Experimental Protocols

Protocol 1: α-Bromination using Bromine and Aluminum Chloride

  • Dissolve 4'-hydroxyacetophenone (1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform with stirring.

  • In a separate flask, dissolve bromine (1.0 mol) in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.

  • Slowly add the bromine solution to the 4'-hydroxyacetophenone solution at a rate of approximately 2 mL per minute.

  • After about 1.25 hours, add 1.2 g of aluminum chloride.

  • Continue the addition of the bromine solution until complete (total addition time of approximately 8.5 hours).

  • Filter the reaction mixture. The filtrate is concentrated under reduced pressure to remove the solvents.

  • The resulting residue is purified by recrystallization from toluene with activated carbon and Celite to yield the final product.[6]

Protocol 2: Selective α-Bromination using Copper(II) Bromide

  • Prepare a suspension of copper(II) bromide (2 moles) in a refluxing mixture of chloroform and ethyl acetate.

  • Add 4'-hydroxyacetophenone (1 mole) to the refluxing suspension.

  • The reaction progress is indicated by the evolution of hydrogen bromide gas and a color change of the solid from black (CuBr₂) to white (CuBr).

  • The reaction is considered complete when the evolution of HBr ceases and all the black solid has disappeared (typically 30-60 minutes).

  • Cool the reaction mixture and remove the insoluble copper(I) bromide by filtration.

  • The filtrate containing the desired product can be used directly for subsequent reactions or concentrated and purified by recrystallization.[4]

Mandatory Visualizations

Reaction_Pathway 4'-hydroxyacetophenone 4'-hydroxyacetophenone This compound This compound (Desired Product) 4'-hydroxyacetophenone->this compound α-Bromination Nuclear_Brominated_Product Nuclear Brominated Product (Side Product) 4'-hydroxyacetophenone->Nuclear_Brominated_Product Nuclear Bromination (Electrophilic Aromatic Substitution) Brominating_Agent Brominating Agent (e.g., Br2, NBS, CuBr2) Brominating_Agent->this compound Brominating_Agent->Nuclear_Brominated_Product

Caption: Reaction pathway for the bromination of 4'-hydroxyacetophenone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 4'-hydroxyacetophenone in appropriate solvent Add_Reagent Add brominating agent (and catalyst if required) Start->Add_Reagent React Stir at specified temperature and monitor by TLC Add_Reagent->React Quench Quench reaction and perform aqueous work-up React->Quench Extract Extract with organic solvent Quench->Extract Dry_Concentrate Dry organic layer and concentrate under vacuum Extract->Dry_Concentrate Purify Purify by recrystallization or column chromatography Dry_Concentrate->Purify

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield or Impure Product Check_TLC Analyze TLC of crude product Start->Check_TLC Unreacted_SM Significant unreacted starting material? Check_TLC->Unreacted_SM Yes Multiple_Spots Multiple new spots (side products)? Check_TLC->Multiple_Spots No Optimize_Conditions Increase reaction time or temperature Unreacted_SM->Optimize_Conditions Check_Reagents Verify reagent activity Unreacted_SM->Check_Reagents Nuclear_Bromination Suspect nuclear bromination? Multiple_Spots->Nuclear_Bromination Yes Change_Reagent Use selective reagent (e.g., CuBr2) Nuclear_Bromination->Change_Reagent Change_Solvent Switch to non-polar, anhydrous solvent Nuclear_Bromination->Change_Solvent Protect_OH Protect hydroxyl group Nuclear_Bromination->Protect_OH

Caption: Troubleshooting decision tree for synthesis optimization.

References

Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-hydroxyacetophenone, with a specific focus on the effective removal of unreacted bromine.

Troubleshooting Guide

This guide addresses common issues encountered during the workup and purification stages following the bromination of 4'-hydroxyacetophenone.

Problem Possible Cause Recommended Solution
Persistent yellow or orange color in the organic layer after washing. Incomplete quenching of unreacted bromine.Add additional quenching agent (e.g., 10% sodium thiosulfate solution) and stir vigorously until the color disappears.[1] Perform a patch test on a small sample to confirm complete quenching before proceeding with the full batch.
Low yield of the desired product. Product loss during aqueous washes.Ensure the pH of the aqueous layer is not overly basic, as this can deprotonate the phenolic hydroxyl group and increase the product's solubility in the aqueous phase. Use a saturated brine solution for the final wash to minimize the solubility of the organic product in the aqueous layer.[1][2]
Incomplete precipitation or crystallization.If recrystallizing, ensure the solution is sufficiently cooled, and consider adding a seed crystal to induce crystallization.[3] For precipitation, ensure the anti-solvent is added slowly to a concentrated solution of the crude product.
Formation of an insoluble solid (sulfur) during quenching with sodium thiosulfate. The reaction mixture is too acidic.While sodium thiosulfate is effective, it can disproportionate in acidic conditions to form elemental sulfur, which can complicate purification.[1] Consider using sodium bisulfite or sodium sulfite as an alternative quenching agent, as they are less prone to this issue.[1]
Product contamination with starting material (4'-hydroxyacetophenone). Incomplete bromination reaction.Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is stalled, consider extending the reaction time or adding a slight excess of the brominating agent.
Product contamination with di- or tri-brominated species. Over-bromination of the starting material.The hydroxyl group of 4'-hydroxyacetophenone activates the aromatic ring, making it susceptible to further bromination.[4][5] To minimize this, add the bromine solution dropwise at a low temperature (e.g., 0-5 °C) to control the reaction rate.[2][6] Using a less polar solvent may also help to reduce the rate of aromatic bromination.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for removing unreacted bromine, and how do they compare?

A1: The most common quenching agents are sodium thiosulfate, sodium bisulfite (or metabisulfite), and sodium sulfite. These are all reducing agents that convert elemental bromine (Br₂) into colorless bromide ions (Br⁻).[1] Unsaturated hydrocarbons like cyclohexene can also be used, which react with bromine via an addition reaction.[1]

Quantitative Comparison of Common Bromine Quenching Agents

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium ThiosulfateNa₂S₂O₃10% aqueous solution[1]2:1Can form elemental sulfur under acidic conditions.[1]
Sodium BisulfiteNaHSO₃Saturated aqueous solution[1]1:1A good alternative to thiosulfate, especially in acidic media.[1]
Sodium MetabisulfiteNa₂S₂O₅1.32 M aqueous solution[2]1:2Often used interchangeably with sodium bisulfite.[1]
Sodium SulfiteNa₂SO₃200 g/L aqueous solution[1]1:1Effective and avoids the precipitation of sulfur.[1]

Q2: What is the detailed experimental protocol for quenching unreacted bromine with sodium thiosulfate?

A2: The following protocol outlines the procedure for quenching excess bromine using a 10% aqueous solution of sodium thiosulfate.

Experimental Protocol: Bromine Quenching with Sodium Thiosulfate

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Cooling the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture to room temperature. An ice bath can be used for reactions conducted at elevated temperatures.[1]

  • Quenching Procedure: a. Slowly add the 10% sodium thiosulfate solution to the reaction mixture with vigorous stirring.[1] b. Continue the addition until the characteristic red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[1][2]

  • Workup: a. If the reaction mixture is biphasic, transfer it to a separatory funnel and separate the aqueous layer.[1] b. Wash the organic layer with water and then with a saturated brine solution.[1] c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1] d. Filter to remove the drying agent.[1] e. Concentrate the organic layer under reduced pressure to isolate the crude this compound.[1]

Q3: What are the recommended methods for purifying the crude this compound?

A3: The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography.

  • Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.[3] For this compound, suitable recrystallization solvents include ether or a mixture of hexane and chloroform.[6][7]

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[3][8] A typical eluent system for purifying this compound is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the product.[3]

Visualizations

Bromine_Quenching_Workflow cluster_reaction Reaction Workup cluster_purification Purification Reaction_Mixture Reaction Mixture (with excess Br₂) Quenching Add Quenching Agent (e.g., Na₂S₂O₃) Reaction_Mixture->Quenching 1. Extraction Liquid-Liquid Extraction Quenching->Extraction 2. Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying 3. Evaporation Solvent Evaporation Drying->Evaporation 4. Crude_Product Crude Product Evaporation->Crude_Product 5. Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Option A Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Option B Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for Quenching and Purification of this compound.

Troubleshooting_Logic Start Crude Product Analysis Impurity_Check Impurity Detected? Start->Impurity_Check Starting_Material Starting Material (4'-hydroxyacetophenone) Present? Impurity_Check->Starting_Material Yes Purify Proceed to Purification (Recrystallization or Column Chromatography) Impurity_Check->Purify No Over_Bromination Di/Tri-brominated Products Present? Starting_Material->Over_Bromination No Incomplete_Reaction Incomplete Reaction: - Extend reaction time - Add more Br₂ Starting_Material->Incomplete_Reaction Yes Control_Reaction Over-bromination: - Lower reaction temp - Slow Br₂ addition Over_Bromination->Control_Reaction Yes Over_Bromination->Purify No Incomplete_Reaction->Purify Control_Reaction->Purify End Pure Product Purify->End

References

Preventing degradation of 2-Bromo-4'-hydroxyacetophenone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Bromo-4'-hydroxyacetophenone during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

To ensure its stability, this compound should be stored in a refrigerator at 2-8°C.[1][2] It should be kept in a tightly sealed container, protected from light and moisture.[3] For long-term storage, maintaining an inert atmosphere, for instance by using argon or nitrogen, is also recommended to prevent degradation from moisture and oxidation.

Q2: What are the visible signs of degradation of this compound?

Visible signs of degradation can include a change in color from its typical off-white or pale beige to yellow or brown. Another indicator of degradation is the development of a sharp, acidic smell, which can be due to the release of hydrogen bromide.

Q3: Is this compound sensitive to humidity?

Yes, this compound is hygroscopic, meaning it can absorb moisture from the air.[2] This moisture can contribute to its degradation. Therefore, it is crucial to store it in a dry environment and to tightly seal the container after use.

Q4: Can I store this compound at room temperature for a short period?

While short excursions from the recommended refrigerated conditions may not cause immediate significant degradation, it is best to minimize time spent at room temperature. Elevated temperatures can accelerate the rate of decomposition. For any period of storage, a cool and dark place is preferable.

Q5: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound, an α-bromoketone, include:

  • Hydrolysis: In the presence of moisture, it can hydrolyze, leading to the formation of 4'-hydroxyacetophenone and hydrogen bromide.

  • Favorskii Rearrangement: Under basic conditions, it can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.

  • Elimination: Also under basic conditions, it can undergo the elimination of hydrogen bromide to form an α,β-unsaturated ketone.

  • Photodegradation: Exposure to light can induce degradation, often leading to discoloration.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Discoloration of the solid (yellowing/browning) Exposure to light or elevated temperatures; reaction with impurities.Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light. Ensure storage is consistently at 2-8°C. If purity is a concern, it is advisable to re-analyze the material before use.
Compound has a strong, sharp odor Degradation leading to the release of hydrogen bromide (HBr).This indicates significant degradation. The compound's purity is likely compromised. It is recommended to discard the material following appropriate safety protocols and obtain a fresh batch. Ensure future storage is in a tightly sealed container, preferably under an inert atmosphere.
Inconsistent experimental results Degradation of the starting material; presence of impurities.Verify the purity of your this compound using an analytical technique like HPLC (see Experimental Protocol 1). If degradation is confirmed, use a fresh, properly stored batch for your experiments.
Clumping or caking of the solid material Absorption of moisture due to its hygroscopic nature.Store the compound in a desiccator over a suitable desiccant. When handling, minimize its exposure to the ambient atmosphere. Using a glove box with a dry atmosphere is ideal for aliquoting the compound.

Data Presentation

Stress ConditionTime (hours)Hypothetical % Degradation of this compoundAppearance of Degradation Products (by HPLC)
Acidic Hydrolysis (0.1 N HCl at 60°C) 2~ 5%Minor peaks observed
8~ 15%Increase in impurity peaks
24~ 30%Significant degradation
Basic Hydrolysis (0.1 N NaOH at RT) 1~ 20%Multiple degradation peaks
4> 50%Extensive degradation
Oxidative (3% H₂O₂ at RT) 8~ 10%One major and several minor degradation peaks
24~ 25%Increase in all degradation peaks
Thermal (80°C, solid state) 24< 5%Minimal change in purity
72~ 10%Noticeable increase in a primary degradant peak
Photolytic (ICH guidelines) 24~ 15%Appearance of several new peaks

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Adapted from a method for a similar compound)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a 100 mL volumetric flask. Dilute to the mark with methanol to get a 100 µg/mL solution. Further dilute as needed with the mobile phase.

  • Sample Solution: Prepare a sample of this compound at a similar concentration in methanol. For forced degradation samples, the solution may need to be neutralized and/or diluted with the mobile phase before injection.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study.[5][6][7]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

2. Stress Conditions:

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature. At shorter time intervals (e.g., 30 min, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of solid this compound in a vial and keep it in an oven at 80°C. At specified time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in methanol to a known concentration, and analyze by HPLC.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Analyze the samples by HPLC after the exposure.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, using the stability-indicating HPLC method described in Protocol 1.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

Visualizations

degradation_pathways Moisture Moisture/Water Compound This compound Base Base (e.g., OH-) Light Light (hv) Heat Heat (Δ) Hydrolysis_Product 4'-Hydroxyacetophenone + HBr Compound->Hydrolysis_Product Hydrolysis Favorskii_Product Carboxylic Acid Derivatives Compound->Favorskii_Product Favorskii Rearrangement Elimination_Product α,β-Unsaturated Ketone Compound->Elimination_Product Elimination Photodegradation_Products Various Photoproducts Compound->Photodegradation_Products Photodegradation

Caption: Potential degradation pathways for this compound under various stress conditions.

experimental_workflow start Start: Obtain this compound storage Store at 2-8°C, protected from light and moisture start->storage troubleshooting Observe for signs of degradation (color change, odor) storage->troubleshooting purity_check Perform HPLC purity check (Protocol 1) troubleshooting->purity_check Degradation suspected use Use in experiment if purity is acceptable troubleshooting->use No degradation observed purity_check->use degradation_study Conduct forced degradation study (Protocol 2) for stability assessment purity_check->degradation_study Further investigation needed end End of Workflow use->end degradation_study->end

Caption: Logical workflow for handling and stability assessment of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 2-Bromo-4'-hydroxyacetophenone by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2-Bromo-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis. While specific validated method data for this compound is not extensively published, this document outlines a typical HPLC method validation approach and compares its expected performance characteristics against other potential analytical techniques, drawing parallels from structurally similar compounds.

Comparison of Analytical Techniques

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the sample matrix. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHPLC (UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity HighVery HighModerate
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeµg/mL range
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control.Suitable for identification and quantification in complex matrices. Derivatization may be needed to improve volatility.[1]Simple and cost-effective but lacks specificity.[1]

Experimental Protocols

Detailed methodologies for the validation of an HPLC method for this compound are provided below. These are based on standard pharmaceutical industry practices and information for structurally related molecules.[1][2]

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation : An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and data acquisition software.[1]

  • Reagents :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic Acid

    • This compound reference standard[1]

  • Chromatographic Conditions (Example) :

    • Mobile Phase : A gradient of Acetonitrile and Water (both containing 0.1% TFA).

    • Flow Rate : 1.0 mL/min

    • Detection Wavelength : Determined by scanning the UV spectrum of this compound (typically around 280 nm).

    • Injection Volume : 10 µL

    • Column Temperature : 30 °C

  • Standard Solution Preparation : A stock solution of the reference standard is prepared in a suitable solvent (e.g., methanol or mobile phase). Calibration standards are prepared by diluting the stock solution to various concentrations.[1][2]

  • Sample Preparation : The sample containing this compound is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation : A GC system coupled with a Mass Spectrometer.

  • Chromatographic Conditions (Example) :

    • Column : A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas : Helium

    • Oven Temperature Program : Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]

    • Ionization Mode : Electron Ionization (EI)

  • Sample Preparation : Derivatization may be required to increase the volatility of this compound.

UV-Vis Spectrophotometry
  • Instrumentation : A UV-Vis Spectrophotometer.

  • Procedure :

    • Determine the λmax of this compound in a suitable solvent.

    • Prepare a stock solution of the reference standard.

    • Create a series of calibration standards by diluting the stock solution.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

    • Prepare the sample solution and measure its absorbance to determine the concentration from the calibration curve.[1]

Method Validation Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for HPLC method validation and a conceptual representation of the analytical process.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (Column, Mobile Phase, etc.) start->method_dev system_suitability System Suitability Testing (Resolution, Tailing Factor) method_dev->system_suitability specificity Specificity / Selectivity (Interference Check) linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness validation_report Final Validation Report robustness->validation_report system_suitability->specificity Validation Parameters end Validated Method validation_report->end Analytical_Process_Flow sample_prep Sample Preparation Dissolution Filtration hplc_system HPLC System Pump Injector Column Detector sample_prep->hplc_system data_acq Data Acquisition Chromatogram hplc_system->data_acq data_proc Data Processing Peak Integration Quantification data_acq->data_proc result {Result | {Concentration | Purity}} data_proc->result

References

A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reliable research. 2-Bromo-4'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely adopted technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any impurities and degradation products.

Potential Impurities in this compound Synthesis

The most common route for synthesizing this compound is the bromination of 4'-hydroxyacetophenone. This process can lead to several potential impurities that a robust analytical method must be able to resolve:

  • Starting Material: Unreacted 4'-hydroxyacetophenone.

  • Over-brominated Species: Di-brominated products, such as 2,2-dibromo-1-(4-hydroxyphenyl)ethanone.

  • Isomeric Impurities: Bromination occurring at a different position on the aromatic ring.

  • Degradation Products: Formed under stress conditions such as acid, base, oxidation, heat, or light.

Recommended HPLC Method

Experimental Protocol: Reversed-Phase HPLC for this compound

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve approximately 1 mg of the compound in 1 mL of the initial mobile phase (70:30 Water:Acetonitrile).

Data Presentation: Expected Retention Times

Based on the polarity of the compounds, the following is an estimated elution order. Actual retention times will vary depending on the specific HPLC system and conditions.

CompoundExpected Retention Time (min)
4'-hydroxyacetophenone (Impurity)~ 4.2
This compound ~ 12.5
Di-bromo-4'-hydroxyacetophenone (Impurity)~ 17.8

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve sample in initial mobile phase HPLC_System HPLC System (Pump, Autosampler, Column Oven) Sample_Prep->HPLC_System Inject Mobile_Phase_Prep Prepare Mobile Phases A & B (e.g., 0.1% H3PO4 in H2O & ACN) Mobile_Phase_Prep->HPLC_System Column C18 Column HPLC_System->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for the HPLC analysis of this compound.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can also be employed for the analysis of this compound, each with its own advantages and limitations.

TechniquePrincipleKey AdvantagesKey Disadvantages
UPLC Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution and sensitivity.[1]Higher initial instrument cost, more susceptible to clogging.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile impurities, fast analysis.[2][3]Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.[2]
UV-Vis Spectrophotometry Measures the absorption of UV-visible light by the analyte.Simple, rapid, and cost-effective for quantitative analysis.Low selectivity, susceptible to interference from impurities that absorb at the same wavelength.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities.Lower sensitivity for quantification compared to HPLC, higher instrument cost.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity, provides molecular weight information.Can be complex to operate, often coupled with a separation technique (e.g., GC-MS, LC-MS).
Neutralization Titration A chemical method to determine the concentration of an acidic or basic substance.Simple and inexpensive.Non-specific, will quantify any acidic or basic impurities.

Quantitative Performance Comparison (Representative Data for Similar Compounds)

The following table presents representative performance data for various analytical techniques based on methods for structurally similar aromatic and brominated compounds, as specific validated data for this compound is not widely published.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
LOD ~0.04 µg/mLng/mL rangeµg/mL to ng/mL range
LOQ ~0.12 µg/mLng/mL rangeµg/mL range
Linearity (R²) ≥ 0.999> 0.99> 0.99
Precision (%RSD) < 2%< 15%< 5%
Accuracy (Recovery %) 98-102%85-115%90-110%

Forced Degradation Studies and Stability-Indicating Methods

To develop a truly stability-indicating method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products. The analytical method must then be able to separate the intact drug from these degradants.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C

  • Base Hydrolysis: 0.1 N NaOH at 60°C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV and visible light

The HPLC method should be evaluated for its ability to resolve the main peak from any degradation products formed under these conditions.

Logical Workflow for Purity Validation

Purity_Validation Start Synthesized This compound Primary_Analysis Primary Purity Assessment (HPLC/UPLC) Start->Primary_Analysis Decision Purity ≥ 98%? Primary_Analysis->Decision Alternative_Techniques Further Characterization (NMR, MS, FTIR) Decision->Alternative_Techniques Yes Purification Purification Required Decision->Purification No Forced_Degradation Forced Degradation Studies Alternative_Techniques->Forced_Degradation Stability_Indicating_Method Develop Stability-Indicating Method Forced_Degradation->Stability_Indicating_Method Final_Validation Method Validation (ICH Guidelines) Stability_Indicating_Method->Final_Validation End Qualified for Use Final_Validation->End

Caption: Logical workflow for the comprehensive purity validation of this compound.

Conclusion

The purity of this compound is critical for its successful application in research and drug development. HPLC stands out as the most suitable technique for its routine quality control, offering a balance of resolution, sensitivity, and quantitative accuracy. For high-throughput environments, UPLC presents a significant advantage in terms of speed and efficiency. While other techniques such as GC, NMR, and MS provide valuable complementary information for structural confirmation and identification of specific impurities, HPLC remains the workhorse for purity assessment. The development of a validated, stability-indicating HPLC method, informed by forced degradation studies, is essential for ensuring the quality and stability of this compound.

References

Unveiling the Reactivity Landscape of α-Haloketones: A Comparative Analysis Centered on 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of α-haloketones is paramount for the rational design of targeted covalent inhibitors and novel synthetic methodologies. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-4'-hydroxyacetophenone with other α-haloketones, supported by experimental data and detailed protocols.

Introduction to α-Haloketone Reactivity

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent (alpha) to a carbonyl group. This unique arrangement confers a heightened electrophilic character upon the α-carbon, making it significantly more susceptible to nucleophilic attack than its alkyl halide counterparts.[1] This enhanced reactivity is a cornerstone of their utility in organic synthesis and as pharmacophores. The primary mode of reaction for α-haloketones is the bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile displaces the halide ion.[2]

The reactivity of α-haloketones is governed by a combination of electronic and steric factors. The electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and rendering it more electrophilic.[3] Furthermore, the nature of the halogen atom plays a crucial role, with reactivity generally following the trend I > Br > Cl, corresponding to the decreasing strength of the carbon-halogen bond.[1]

Comparative Reactivity Analysis

To quantitatively assess the reactivity of this compound relative to other α-haloketones, we can examine the impact of substituents on the aromatic ring. The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for this analysis. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound through substituent constants (σ) and a reaction constant (ρ).[4]

Electron-withdrawing groups (EWGs) on the aromatic ring, such as a nitro group (-NO₂), are expected to increase the electrophilicity of the α-carbon and thus accelerate the rate of nucleophilic substitution. Conversely, electron-donating groups (EDGs), like a methoxy group (-OCH₃), are expected to decrease the reaction rate. The hydroxyl group (-OH) in this compound is generally considered an electron-donating group through resonance, which would suggest a lower reactivity compared to unsubstituted phenacyl bromide.

α-HaloketonePara-SubstituentSubstituent Constant (σp)Expected Relative Reactivity (krel)
2-Bromo-4'-nitroacetophenone-NO₂0.78> 1 (Fastest)
2-Bromoacetophenone-H0.001 (Reference)
This compound -OH -0.37 < 1 (Slower)
2-Bromo-4'-methoxyacetophenone-OCH₃-0.27< 1 (Slowest)

Note: The relative reactivity is a qualitative prediction based on the electron-donating or -withdrawing nature of the substituent. The actual rate constants will depend on the specific nucleophile, solvent, and temperature.

Experimental Protocols

To empirically determine and compare the reaction rates, a detailed kinetic analysis is required. The following is a representative protocol for a kinetic study of the reaction of an α-haloketone with a nucleophile using UV-Vis spectroscopy.

Experimental Protocol: Kinetic Analysis of the Reaction of α-Haloketones with a Nucleophile

Objective: To determine the second-order rate constant for the reaction of an α-haloketone (e.g., this compound) with a nucleophile (e.g., thiophenol).

Materials:

  • α-Haloketone (e.g., this compound, 2-Bromoacetophenone, etc.)

  • Nucleophile (e.g., thiophenol)

  • Solvent (e.g., methanol, acetonitrile)

  • Buffer solution (if pH control is necessary)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Syringes and needles

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the α-haloketone of known concentration (e.g., 10 mM) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration (e.g., 100 mM) in the same solvent.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for the product of the reaction. This can be done by allowing a reaction to go to completion and scanning the UV-Vis spectrum.

    • Set the spectrophotometer to monitor the absorbance at this λ_max over time.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • Equilibrate the solvent in the quartz cuvette to the desired reaction temperature in the thermostatted cell holder of the spectrophotometer.

    • Add a known volume of the α-haloketone stock solution to the cuvette to achieve a final concentration in the micromolar range (e.g., 50 µM).

    • Initiate the reaction by injecting a small volume of the concentrated nucleophile stock solution into the cuvette, ensuring rapid mixing. The final concentration of the nucleophile should be in large excess (at least 10-fold) compared to the α-haloketone to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at λ_max as a function of time.

  • Data Analysis:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_f + (A₀ - A_f) * exp(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_f is the final absorbance.

    • To determine the second-order rate constant (k₂), repeat the experiment at several different concentrations of the excess nucleophile.

    • Plot the observed rate constants (k_obs) against the concentration of the nucleophile. The slope of this linear plot will be the second-order rate constant (k₂).

Visualizing Reaction Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Solution Preparation cluster_reaction Kinetic Measurement cluster_analysis Data Analysis stock_halo α-Haloketone Stock Solution cuvette Thermostatted Cuvette stock_halo->cuvette Add stock_nuc Nucleophile Stock Solution stock_nuc->cuvette Inject & Mix spectro UV-Vis Spectrophotometer cuvette->spectro Monitor Absorbance abs_time Absorbance vs. Time Data spectro->abs_time k_obs_plot Plot k_obs vs. [Nucleophile] abs_time->k_obs_plot Calculate k_obs k2 Second-Order Rate Constant (k₂) k_obs_plot->k2 Determine Slope

Experimental Workflow for Kinetic Analysis

This compound is a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[5] Its inhibitory activity stems from the covalent modification of a cysteine residue in the active site of the enzyme. Understanding the PTP1B signaling pathway is crucial for the development of therapeutics for type 2 diabetes and obesity.

PTP1B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates Inhibitor This compound Inhibitor->PTP1B Inhibits Insulin Insulin Insulin->IR Binds

PTP1B Signaling Pathway and Inhibition

Conclusion

The reactivity of this compound, like other α-haloketones, is significantly influenced by the electronic properties of its substituents. The presence of the para-hydroxyl group, an electron-donating group, is expected to render it less reactive towards nucleophilic substitution compared to unsubstituted or electron-withdrawn phenacyl bromides. This comparative guide provides a framework for understanding and predicting the reactivity of this important class of compounds, supported by a detailed experimental protocol for quantitative analysis. Such knowledge is invaluable for the design of targeted covalent inhibitors and for the optimization of synthetic routes in drug discovery and development.

References

A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks in organic synthesis, α-haloketones are of particular importance due to their enhanced reactivity in nucleophilic substitution reactions. This guide provides an objective comparison between two such key intermediates: 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone, focusing on their reactivity, synthesis, and application, supported by experimental data and detailed protocols.

Core Differences in Reactivity: The Halogen's Role

The primary distinction in the chemical behavior of this compound and 2-Chloro-4'-hydroxyacetophenone lies in the nature of the halogen atom, which serves as the leaving group in nucleophilic substitution reactions. The reactivity of α-haloketones in these reactions, typically proceeding via an SN2 mechanism, is significantly influenced by the adjacent carbonyl group.[1] This group enhances the electrophilicity of the α-carbon through an inductive effect and stabilizes the transition state via orbital overlap, making these compounds more reactive than their corresponding alkyl halide counterparts.[2][3]

Comparative Data Summary

The following table summarizes the key physical and chemical properties of the two compounds.

PropertyThis compound2-Chloro-4'-hydroxyacetophenoneReference(s)
CAS Number 2491-38-541068-36-4[5][6]
Molecular Formula C₈H₇BrO₂C₈H₇ClO₂[5][6]
Molecular Weight 215.04 g/mol 170.59 g/mol [5][6]
Appearance Pale beige solidOff-white powder[7][8]
Melting Point 123-126 °CNot specified[7]
Reactivity (SN2) HigherLower[1]
Leaving Group Ability Good (Br⁻)Moderate (Cl⁻)[1]

Application in Pharmaceutical Synthesis: The Case of Phenylephrine

A practical illustration of the difference in reactivity and utility of these compounds is their use as intermediates in the synthesis of Phenylephrine, an α1-adrenergic receptor agonist.[9][10] The synthesis involves a nucleophilic substitution reaction on the α-carbon with an amine, followed by reduction of the ketone.

Both the bromo- and chloro- variants of 4'-hydroxyacetophenone can be used as precursors. However, the reaction conditions required often reflect the reactivity difference. The more reactive 2-bromo derivative can typically react under milder conditions (e.g., lower temperature or shorter reaction time) compared to the 2-chloro analog to achieve a comparable yield. For example, an improved synthesis of a phenylephrine precursor utilizes 2-chloro-1-(3-hydroxyphenyl)ethan-1-one in a nucleophilic substitution with N-methylbenzylamine.[10] A similar two-step synthesis of another key intermediate starts from the brominated version to yield the target compound in 62% yield.[11]

The choice between the two reagents in an industrial setting may be influenced by a trade-off between the higher reactivity of the bromo-compound and the potentially lower cost and greater stability of the chloro-compound.

Synthesis_Comparison cluster_start Starting Materials cluster_reaction Key Sₙ2 Reaction cluster_intermediate Intermediate cluster_final Final Product (Example) This compound This compound Reaction_Br Nucleophilic Substitution (e.g., + R-NH₂) This compound->Reaction_Br Milder Conditions (Higher Reactivity) 2-Chloro-4'-hydroxyacetophenone 2-Chloro-4'-hydroxyacetophenone Reaction_Cl Nucleophilic Substitution (e.g., + R-NH₂) 2-Chloro-4'-hydroxyacetophenone->Reaction_Cl Harsher Conditions (Lower Reactivity) Intermediate_Br α-Amino Ketone Reaction_Br->Intermediate_Br Intermediate_Cl α-Amino Ketone Reaction_Cl->Intermediate_Cl Phenylephrine_Br Phenylephrine Intermediate_Br->Phenylephrine_Br Reduction Phenylephrine_Cl Phenylephrine Intermediate_Cl->Phenylephrine_Cl Reduction

References

Efficacy of 2-Bromo-4'-hydroxyacetophenone as a PTP inhibitor compared to other inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 2-Bromo-4'-hydroxyacetophenone as a protein tyrosine phosphatase (PTP) inhibitor against other known inhibitors. The information is compiled from various studies to offer an objective overview supported by experimental data.

Overview of this compound as a PTP Inhibitor

This compound is a cell-permeable, covalent inhibitor of protein tyrosine phosphatases.[1][2][3] It functions by covalently blocking the catalytic domain of PTPs.[1][3] Specifically, it has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 1 (SHP-1).[1][4] Its mechanism of action involves the alkylation of the conserved catalytic cysteine residue within the PTP active site.[3] This irreversible binding leads to the inactivation of the enzyme.

Comparative Efficacy of PTP Inhibitors

The inhibitory potency of this compound and other PTP inhibitors is typically quantified by the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following tables summarize the available quantitative data for various inhibitors against different PTPs.

PTP1B Inhibitors: A Comparative Table

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity.

InhibitorTypeKᵢ (µM)IC₅₀ (µM)Notes
This compound Covalent, Catalytic Site42[1][3][5][6][7]-Also known as PTP Inhibitor I.
Trodusquemine (MSI-1436)Allosteric-1[8]Shows excellent specificity for PTP1B over TCPTP.[8]
JTT-551Mixed-type0.22[8]-Discontinued due to insufficient efficacy and adverse effects.[8]
ErtiprotafibNon-competitive--One of the few PTP1B inhibitors to have been tested in clinical trials.[8]
Compound 2Allosteric-22[8]Targets the α3-α6-α7 allosteric site.[8]
Compound 3Allosteric-8[8]Targets the α3-α6-α7 allosteric site.[8]
Mucusisoflavone B--2.5[9]Identified from Vietnamese plants.
RK-682--10.4[9]Used as a positive control in some studies.
SHP-1 Inhibitors: A Comparative Table

SHP-1 is primarily expressed in hematopoietic cells and is a negative regulator of various signaling pathways, making it a target for immunological disorders and cancer.

InhibitorTypeKᵢ (µM)IC₅₀ (µM)Notes
This compound Covalent, Catalytic Site43[1][4]-Inhibits the catalytic domain of SHP-1 (ΔSH2).[1]
TPI-1--0.04Selectively increases SHP-1 phospho-substrates in Jurkat T cells.[10]
NSC-87877Catalytic Site-0.355Also a potent inhibitor of SHP-2.[11]
SHP-2 Inhibitors: A Comparative Table

SHP-2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways. It is a well-known oncogene.

InhibitorTypeKᵢ (µM)IC₅₀ (µM)Notes
SHP099Allosteric-0.07Orally bioavailable.[11]
TNO155 (Batoprotafib)Allosteric-0.011Orally active.[11]
RMC-4630 (Vociprotafib)Allosteric--Orally active.[11]
RMC-4550Allosteric-0.000583Potent and selective.[11]
NSC-87877Catalytic Site-0.318Also a potent inhibitor of SHP-1.[11]
TK-453Allosteric-0.01876More potent than SHP099 against SHP2-WT.[12]
LMPTP Inhibitors: A Comparative Table

Low molecular weight protein tyrosine phosphatase (LMPTP) is implicated as a negative regulator of insulin signaling, making it a target for metabolic syndrome.

InhibitorTypeKᵢ (µM)IC₅₀ (µM)Notes
LMPTP Inhibitor 1--0.8Selective for LMPTP-A.[13]
ML400Allosteric-~1First-in-class selective allosteric LMPTP inhibitor.[14]
SPAA-2Catalytic Site-2.1-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common PTP inhibition assays.

General PTP Inhibition Assay (Colorimetric using pNPP)

This assay measures the amount of p-nitrophenol (pNP) produced from the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Purified PTP enzyme (e.g., PTP1B, SHP-1)

  • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)[15]

  • Substrate: p-nitrophenyl phosphate (pNPP) solution (e.g., 2 mM in assay buffer)[15]

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1 M NaOH)[15]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Add assay buffer, PTP enzyme, and the test inhibitor (at various concentrations) to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15]

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

General PTP Inhibition Assay (Fluorometric using DiFMUP)

This assay utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.

Materials:

  • Purified PTP enzyme

  • Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM EDTA, 5 mM DTT)

  • Fluorogenic Substrate: DiFMUP solution

  • Test inhibitor dissolved in DMSO

  • Black, opaque 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Add assay buffer and the test inhibitor dilutions to the wells of the microplate.

  • Add the purified PTP enzyme to all wells except for the blank controls.

  • Initiate the reaction by adding the DiFMUP substrate solution to all wells.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for DiFMUP) either kinetically over time or as an endpoint reading after a fixed incubation period at room temperature.[16]

  • Determine the rate of the reaction and calculate the percentage of inhibition to derive the IC₅₀ value.

Visualizations

Signaling Pathway: PTP1B in Insulin Signaling

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (p-IR) IR->pIR pIRS Phosphorylated IRS (p-IRS) pIR->pIRS Phosphorylates PTP1B PTP1B PTP1B->pIR Dephosphorylates IRS IRS Proteins PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor 2-Bromo-4'-hydroxy- acetophenone Inhibitor->PTP1B

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow: PTP Inhibition Assay

PTP_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - PTP Enzyme - Assay Buffer - Substrate (pNPP/DiFMUP) - Inhibitors start->prep_reagents plate_setup Plate Setup: Add Buffer, Enzyme, and Inhibitor to Wells prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 37°C, 15 min) plate_setup->pre_incubation add_substrate Initiate Reaction: Add Substrate pre_incubation->add_substrate incubation Incubation (e.g., 37°C, 30 min) add_substrate->incubation stop_reaction Stop Reaction (for colorimetric assay) incubation->stop_reaction read_plate Measure Signal: Absorbance (405nm) or Fluorescence (Ex/Em) incubation->read_plate (for kinetic fluorometric) stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition and IC50/Ki read_plate->data_analysis end End data_analysis->end PTP_Inhibition_Types PTP_Inhibition PTP Inhibition Catalytic_Site Catalytic Site Inhibition PTP_Inhibition->Catalytic_Site Allosteric_Site Allosteric Site Inhibition PTP_Inhibition->Allosteric_Site Covalent Covalent Catalytic_Site->Covalent Non_covalent Non-covalent Catalytic_Site->Non_covalent Non_competitive Non-competitive Allosteric_Site->Non_competitive Bromoacetophenone 2-Bromo-4'-hydroxy- acetophenone Covalent->Bromoacetophenone e.g. Trodusquemine Trodusquemine Non_competitive->Trodusquemine e.g.

References

Unveiling the Structure-Activity Relationship of 2-Bromo-4'-hydroxyacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 2-Bromo-4'-hydroxyacetophenone derivatives, focusing on their role as enzyme inhibitors and cytotoxic agents. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

I. Comparative Analysis of Enzyme Inhibition

This compound and its analogs have emerged as a significant class of inhibitors for protein tyrosine phosphatases (PTPs), enzymes that play crucial roles in cellular signaling pathways. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders.

A seminal study by Arabaci et al. provides critical insights into the structure-activity relationship (SAR) of α-bromoacetophenone derivatives as inhibitors of two key PTPs: SHP-1 and PTP1B. The inhibitory activities of a series of these compounds are summarized below, highlighting the impact of substitutions on the phenyl ring.

CompoundRPTP1B Ki (μM)SHP-1 Ki (μM)
1 H4243
2 4'-OH4243
3 4'-F5661
4 4'-Cl4953
5 4'-Br4548
6 4'-I4042
7 4'-CH36570
8 4'-OCH37178
9 3',4'-di-Cl3538
10 4'-NO2105112
11 4'-CN8088

Data extracted from Arabaci et al., Bioorg. Med. Chem. Lett. 2002, 12, 3047-3050.

The data reveals that modifications to the phenyl ring of the α-bromoacetophenone scaffold have a discernible impact on inhibitory potency against both PTP1B and SHP-1. Halogen substitutions at the 4'-position generally maintain or slightly improve inhibitory activity compared to the unsubstituted parent compound. Notably, the presence of a bulky iodine atom (Compound 6) or two chlorine atoms (Compound 9) resulted in slightly enhanced inhibition. Conversely, the introduction of electron-donating groups like methyl (Compound 7) and methoxy (Compound 8), or a strongly electron-withdrawing nitro group (Compound 10), led to a decrease in potency. This suggests that both electronic and steric factors play a role in the interaction between these inhibitors and the active site of the PTPs.

II. Comparative Analysis of Cytotoxicity in Thiazole and Chalcone Derivatives

The reactive α-bromoacetyl group of this compound serves as a versatile handle for the synthesis of a diverse range of heterocyclic compounds, including thiazoles and chalcones, which are known to possess significant biological activities, particularly anticancer properties.

Thiazole Derivatives

The Hantzsch thiazole synthesis, reacting α-haloketones with thioamides, is a common strategy to generate 2-aminothiazole derivatives. While specific comparative data for a series of thiazoles derived directly from this compound is not extensively available in a single study, the literature indicates that substitutions on both the thiazole ring and the phenyl ring derived from the acetophenone influence their cytotoxic effects. For instance, various 2-amino-4-arylthiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, with IC50 values often in the low micromolar range. The specific substitutions on the aryl ring at the 4-position of the thiazole play a crucial role in determining the potency and selectivity of these compounds.

Chalcone Derivatives

Chalcones, synthesized through the Claisen-Schmidt condensation of an acetophenone with a benzaldehyde, are another class of compounds derived from the this compound scaffold (after dehalogenation) that exhibit promising cytotoxicity. The cytotoxic activity of chalcones is highly dependent on the substitution pattern on both aromatic rings. Studies on various chalcone series have shown that the presence and position of hydroxyl, methoxy, and halogen groups can significantly modulate their anticancer efficacy. For example, in a series of chalcones synthesized from substituted acetophenones and benzaldehydes, compounds with specific substitution patterns have shown high cytotoxicity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer), with IC50 values often below 20 µg/mL.

III. Experimental Protocols

A. PTP1B Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer: 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) solution (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add a specific amount of the PTP1B enzyme solution to each well.

  • Add the test compound solution to the wells. Include a control well with solvent only (no inhibitor).

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

  • Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Determine the concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50 value).

  • For determination of the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to appropriate enzyme kinetic models.[1]

B. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, PC3)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a control group with solvent only.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

  • Determine the concentration of the compound that causes a 50% reduction in cell viability (IC50 value) by plotting a dose-response curve.

IV. Visualizing Key Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

PTP1B_Inhibition_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor Binds pIR Phosphorylated IR (pIR) Insulin_Receptor->pIR Autophosphorylation pIR->Insulin_Receptor Dephosphorylation Downstream_Signaling Downstream Signaling (Glucose Uptake) pIR->Downstream_Signaling Activates PTP1B PTP1B PTP1B->pIR Inhibits Inhibitor This compound Derivative Inhibitor->PTP1B Inhibits Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound Hantzsch Hantzsch Synthesis Start->Hantzsch Claisen_Schmidt Claisen-Schmidt Condensation Start->Claisen_Schmidt Dehalogenation then Thioamide Thioamide Thioamide->Hantzsch Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Claisen_Schmidt Thiazole Thiazole Derivative Hantzsch->Thiazole Chalcone Chalcone Derivative Claisen_Schmidt->Chalcone Enzyme_Assay Enzyme Inhibition Assay (e.g., PTP1B) Thiazole->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Thiazole->Cytotoxicity_Assay Chalcone->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

References

Comparative In-vitro Analysis of 2-Bromo-4'-hydroxyacetophenone and its Analogs as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive in-vitro comparison of the inhibitory effects of 2-Bromo-4'-hydroxyacetophenone and two structural analogs, 4-hydroxyacetophenone and 2',4'-dihydroxyacetophenone, on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin signaling pathway and is a validated therapeutic target for type 2 diabetes and obesity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of small molecule inhibitors targeting this critical enzyme.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its analogs against PTP1B was evaluated using a standardized in-vitro enzymatic assay. The results, summarized in the table below, highlight the significant impact of the bromo substitution at the α-carbon on the inhibitory activity.

CompoundStructurePTP1B Inhibition (Ki)
This compound4-hydroxyphenyl)-2-bromoethan-1-one42 µM[1]
4-Hydroxyacetophenone1-(4-hydroxyphenyl)ethan-1-oneNot Available
2',4'-Dihydroxyacetophenone1-(2,4-dihydroxyphenyl)ethan-1-oneNot Available

Experimental Protocols

A detailed methodology for a standard in-vitro PTP1B inhibition assay is provided below. This protocol can be adapted to determine the inhibitory constants of the comparator compounds.

In-vitro PTP1B Inhibition Assay

Principle:

This assay measures the ability of a test compound to inhibit the enzymatic activity of PTP1B. The phosphatase activity is determined by measuring the dephosphorylation of a substrate, such as p-nitrophenyl phosphate (pNPP), which results in the formation of a colored product, p-nitrophenol, that can be quantified spectrophotometrically at 405 nm.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compounds (this compound, 4-hydroxyacetophenone, 2',4'-dihydroxyacetophenone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add a defined amount of PTP1B enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (enzyme with a known inhibitor) and a negative control (enzyme with vehicle).

  • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at the same temperature for a specific duration (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of PTP1B inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) add_enzyme Add PTP1B Enzyme to Microplate Wells prep_reagents->add_enzyme prep_compounds Prepare Test Compound Dilutions add_compounds Add Test Compounds & Controls prep_compounds->add_compounds add_enzyme->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_substrate Initiate Reaction with pNPP pre_incubate->add_substrate incubate Incubate add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50/Ki calc_inhibition->det_ic50

Caption: General workflow for the in-vitro PTP1B inhibition assay.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (pY) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT Akt (p) PI3K->AKT activates GLUT4 GLUT4 Vesicle Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates Inhibitor 2-Bromo-4'-hydroxy- acetophenone Inhibitor->PTP1B inhibits

Caption: The role of PTP1B in the insulin signaling pathway.

References

Unveiling the Enzymatic Interactions of 2-Bromo-4'-hydroxyacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of the enzymatic cross-reactivity of 2-Bromo-4'-hydroxyacetophenone, a known inhibitor of protein tyrosine phosphatases (PTPs). While its activity against specific PTPs is documented, its broader interaction with other enzyme classes, such as kinases and proteases, is not extensively reported in publicly available literature. This guide focuses on its established targets, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Performance Comparison: PTP1B vs. SHP-1

This compound has been identified as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1). The inhibitory activity is summarized in the table below.

Enzyme TargetCAS NumberCompound CAS NumberKi (μM)Inhibition Type
Protein Tyrosine Phosphatase 1B (PTP1B)134499-43-92491-38-542[1][2][3]Covalent
SH2 domain-containing protein tyrosine phosphatase-1 (SHP-1)37274-51-62491-38-543[3]Covalent

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for assessing the inhibitory activity of this compound against PTP1B and SHP-1 are provided below.

Protocol 1: PTP1B Inhibition Assay

This protocol outlines a common method for determining the inhibitory potential of a compound against PTP1B using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), 50 mM NaCl, 1 mM EDTA, pH 7.0

  • p-nitrophenyl phosphate (pNPP) solution (substrate)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme in the assay buffer to the desired working concentration (e.g., 20-75 nM).

  • Assay Reaction:

    • To each well of a 96-well microplate, add the appropriate volume of the diluted test compound.

    • Add the diluted PTP1B enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for the interaction between the inhibitor and the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the pNPP solution to each well.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings at regular intervals to monitor the reaction kinetics.

  • Data Analysis: The rate of pNPP hydrolysis is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The Ki value can be determined by fitting the data to appropriate enzyme inhibition models.

Protocol 2: SHP-1 Inhibition Assay

This protocol describes a method for evaluating the inhibition of SHP-1, often employing a fluorogenic substrate for enhanced sensitivity.

Materials:

  • Recombinant human SHP-1 enzyme

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.2 mM DTT, 0.1 mg/ml BSA, pH 7.5[4]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) solution (fluorogenic substrate)[4]

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of this compound in DMSO and then in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant SHP-1 enzyme in the assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add the diluted test compound to the wells of a 96-well black microplate.

    • Add the diluted SHP-1 enzyme solution to each well.

    • Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[4]

  • Substrate Addition: Start the reaction by adding the DiFMUP substrate solution to each well.[4]

  • Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

  • Data Analysis: Determine the reaction velocity from the linear phase of the fluorescence signal increase. Calculate the percent inhibition relative to a control without the inhibitor. Determine the Ki value using suitable enzyme kinetics software.

Signaling Pathways and Experimental Workflows

To visualize the biological context of this compound's inhibitory action, the following diagrams illustrate the signaling pathways of PTP1B and SHP-1, along with a typical experimental workflow for enzyme inhibition screening.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR IRS IRS Proteins IR->IRS JAK2 JAK2 LR->JAK2 PI3K PI3K / Akt Pathway IRS->PI3K STAT3 STAT3 Pathway JAK2->STAT3 Metabolic_Effects Glucose Uptake, Metabolic Regulation PI3K->Metabolic_Effects Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR PTP1B->JAK2 Inhibitor 2-Bromo-4'- hydroxyacetophenone Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

SHP1_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAKs JAKs Cytokine_Receptor->JAKs TCR T-Cell Receptor (TCR) Lck_ZAP70 Lck / ZAP70 TCR->Lck_ZAP70 STATs STATs JAKs->STATs Downstream_Signaling Downstream Signaling (e.g., PI3K, Vav) Lck_ZAP70->Downstream_Signaling Gene_Transcription Gene Transcription (Proliferation, Survival) STATs->Gene_Transcription T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation SHP1 SHP-1 SHP1->JAKs SHP1->Lck_ZAP70 SHP1->Downstream_Signaling Inhibitor 2-Bromo-4'- hydroxyacetophenone Inhibitor->SHP1

Caption: SHP-1 acts as a negative regulator in immune cell signaling pathways.

Experimental_Workflow Start Start: Compound Library Compound_Prep Compound Dilution Series Start->Compound_Prep Incubation Enzyme-Inhibitor Incubation Compound_Prep->Incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Incubation Reaction_Start Substrate Addition Incubation->Reaction_Start Data_Acquisition Kinetic Measurement (Absorbance/Fluorescence) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (IC50 / Ki Determination) Data_Acquisition->Data_Analysis End End: Inhibition Profile Data_Analysis->End

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Validating 2-Bromo-4'-hydroxyacetophenone as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-4'-hydroxyacetophenone is a widely utilized research tool, primarily recognized for its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs). This guide provides a comprehensive validation of this compound, comparing its performance with alternative PTP inhibitors and offering detailed experimental data and protocols to support its application in scientific research.

Performance Comparison of PTP1B Inhibitors

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant target in the research of diabetes, obesity, and cancer.[1] The efficacy of inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki), with lower values indicating higher potency.

While a direct comparative study under identical experimental conditions is ideal, the following table summarizes the available quantitative data for this compound and a selection of alternative PTP1B inhibitors. It is important to note that assay conditions can vary between studies, potentially influencing the absolute values.

InhibitorChemical ClassTarget(s)Potency (Ki/IC50)Mode of InhibitionReference
This compound α-BromoacetophenonePTP1B, SHP-1Ki: 42 µM (PTP1B), 43 µM (SHP-1)Covalent, Irreversible[2]
Sodium OrthovanadateVanadateBroad-spectrum PTPsKi: 0.38 µM (PTP1B)Competitive, Reversible[3]
Trodusquemine (MSI-1436)AminosterolPTP1BIC50: ~1 µMAllosteric, Non-competitive[4]
IsoderroneIsoflavonePTP1BIC50: 22.7 ± 1.7 µMNot Reported[4]
Oleanolic Acid Derivative (25f)TriterpenoidPTP1BIC50: 3.12 µMNot Reported[4]
Mucusisoflavone BIsoflavone DimerPTP1BIC50: 2.5 ± 0.2 µMNot Reported
DerroneIsoflavonePTP1BIC50: 12.6 ± 1.6 µMNot Reported

Signaling Pathways

This compound exerts its effects by inhibiting key phosphatases involved in cellular signaling. The following diagrams illustrate the canonical signaling pathways of its primary targets, PTP1B and SHP-1.

PTP1B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor (IR) IRS IRS-1/2 Insulin_Receptor->IRS Leptin_Receptor Leptin Receptor (LR) JAK2 JAK2 Leptin_Receptor->JAK2 Activation PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GLUT4 GLUT4 Vesicle AKT->GLUT4 GLUT4->Insulin_Receptor Translocation to membrane STAT3 STAT3 JAK2->STAT3 Phosphorylation PTP1B PTP1B PTP1B->Insulin_Receptor Dephosphorylation PTP1B->IRS Dephosphorylation PTP1B->JAK2 Dephosphorylation Bromo 2-Bromo-4'-hydroxy- acetophenone Bromo->PTP1B Inhibition Insulin Insulin Insulin->Insulin_Receptor Insulin binding Leptin Leptin Leptin->Leptin_Receptor Leptin binding

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

SHP1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation PI3K PI3K Receptor->PI3K RAS Ras Receptor->RAS STAT STAT JAK->STAT Phosphorylation Transcription Gene Transcription (Proliferation, Survival, Inflammation) STAT->Transcription AKT Akt PI3K->AKT AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription SHP1 SHP-1 SHP1->Receptor Dephosphorylation SHP1->JAK Dephosphorylation SHP1->STAT Dephosphorylation Bromo 2-Bromo-4'-hydroxy- acetophenone Bromo->SHP1 Inhibition Ligand Ligand Ligand->Receptor Ligand Binding

Caption: SHP-1 is a negative regulator in various cytokine and growth factor signaling pathways.

Experimental Protocols

Accurate validation of this compound and its alternatives requires robust and reproducible experimental protocols. Below are detailed methodologies for a common in vitro PTP1B inhibition assay.

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This colorimetric assay measures the activity of PTP1B by detecting the production of p-nitrophenol (pNP) from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Human recombinant PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) solution (20 mM stock in assay buffer)

  • This compound and other test inhibitors (stock solutions in DMSO)

  • Stop Solution: 2 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

PTP1B_Assay_Workflow A Prepare Reagents: - Dilute PTP1B enzyme in assay buffer. - Prepare serial dilutions of inhibitors in DMSO, then in assay buffer. - Prepare pNPP substrate solution. B Plate Setup: - Add assay buffer to all wells. - Add inhibitor dilutions (or DMSO for control) to respective wells. - Add PTP1B enzyme to all wells except the 'no enzyme' control. A->B C Pre-incubation: Incubate the plate at 37°C for 15 minutes. B->C D Initiate Reaction: Add pNPP substrate solution to all wells to start the reaction. C->D E Incubation: Incubate the plate at 37°C for 30 minutes. D->E F Stop Reaction: Add Stop Solution (2 M NaOH) to all wells. E->F G Read Absorbance: Measure the absorbance at 405 nm using a microplate reader. F->G H Data Analysis: - Calculate percentage inhibition. - Determine IC50 values by plotting % inhibition vs. log[inhibitor]. G->H

Caption: Workflow for a typical in vitro PTP1B inhibition assay.

Procedure:

  • Reagent Preparation:

    • Dilute the PTP1B enzyme to the desired working concentration (e.g., 0.1 µg/mL) in cold assay buffer.

    • Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare the pNPP working solution (e.g., 2 mM) in assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 50 µL of assay buffer.

    • Add 10 µL of the diluted inhibitor solutions to the test wells. Add 10 µL of assay buffer with the same percentage of DMSO to the control wells.

    • Add 20 µL of the diluted PTP1B enzyme solution to all wells except for the blank (no enzyme) wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 2 M NaOH to each well.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki) for Irreversible Inhibitors

For covalent inhibitors like this compound, determining the inactivation rate constant (k_inact) and the inhibition constant (Ki) provides a more detailed characterization of their potency. This typically involves a time-dependent inhibition assay.

Procedure:

  • Incubate a fixed concentration of PTP1B with various concentrations of the irreversible inhibitor.

  • At different time points, take aliquots of the reaction mixture and dilute them into a solution containing a high concentration of a competitive, reversible inhibitor to stop the covalent modification.

  • Measure the residual enzyme activity in each aliquot using the pNPP assay described above.

  • Plot the natural logarithm of the percentage of remaining activity versus time for each inhibitor concentration. The slope of this plot gives the observed rate of inactivation (k_obs).

  • Plot the k_obs values against the inhibitor concentrations. The data can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).

Conclusion

This compound is a valuable research tool for studying the roles of PTP1B and SHP-1 in various signaling pathways. Its covalent mechanism of action provides a distinct advantage for certain experimental designs. However, researchers should be aware of its moderate potency and potential for off-target effects. When selecting a PTP inhibitor, the specific experimental context, including the desired mode of inhibition (reversible vs. irreversible) and the required potency and selectivity, should be carefully considered. The provided data and protocols serve as a guide for the informed selection and validation of this compound and its alternatives in the pursuit of novel therapeutic strategies.

References

Comparative study of different synthesis routes for 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for this compound, a key intermediate in the synthesis of numerous pharmaceuticals.[1] The document outlines detailed experimental protocols, presents quantitative data for objective comparison, and includes a visual representation of the synthetic pathways to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound primarily involves the α-bromination of 4'-hydroxyacetophenone. The key challenge lies in achieving selective bromination at the α-position to the carbonyl group while avoiding electrophilic substitution on the activated aromatic ring. This guide explores three primary methods: direct bromination with molecular bromine, bromination using N-Bromosuccinimide (NBS), and a more selective approach utilizing copper(II) bromide.

Data Summary

The following table summarizes the quantitative data for the different synthesis routes, offering a clear comparison of their performance based on key experimental parameters.

Synthesis RouteKey ReagentsSolventReaction TimeYield (%)PurityAdvantagesDisadvantages
Direct Bromination Bromine (Br₂)Ether1 hour~60%Recrystallization requiredReadily available reagents, straightforward procedure.Use of hazardous liquid bromine, potential for over-bromination and side reactions.
NBS Bromination N-Bromosuccinimide (NBS), Aluminum Oxide (Al₂O₃)Acetonitrile10-20 minutes~94%HighHigh yield, short reaction time, safer brominating agent than Br₂.[2]Requires a catalyst, potential for ring bromination depending on conditions.[2]
Copper(II) Bromide Copper(II) Bromide (CuBr₂)Chloroform-Ethyl Acetate15-20 minutesNearly QuantitativeHighHigh selectivity for α-bromination, nearly quantitative yield, mild reaction conditions.[3]Requires preparation of CuBr₂ suspension.[3][4]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Direct Bromination with Bromine

This method involves the direct electrophilic substitution of the α-hydrogen of 4'-hydroxyacetophenone with molecular bromine.

Procedure:

  • Dissolve 4-hydroxyacetophenone (1.0 mol) in a suitable solvent such as a mixture of ethyl acetate (1 L) and chloroform (200 mL).[5]

  • Separately, prepare a solution of bromine (1.0 mol) in a mixture of ethyl acetate (1 L) and chloroform (500 mL).[5]

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a controlled rate (e.g., 2 mL per minute) with stirring at room temperature.[5] The reaction temperature may be controlled at 0°C using an ice bath.[6]

  • After the addition is complete (approximately 8.5 hours), the reaction mixture is stirred for an additional hour.[5][6]

  • The reaction mixture is then carefully poured into a saturated sodium bicarbonate solution to neutralize the generated hydrogen bromide.[6]

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, and the solvent is removed under reduced pressure.[6]

  • The crude product is purified by recrystallization from a suitable solvent like ether or toluene to yield this compound.[5][6]

Method 2: Bromination with N-Bromosuccinimide (NBS)

This route utilizes N-Bromosuccinimide as the brominating agent, often in the presence of a catalyst, which offers a safer and more selective alternative to liquid bromine.

Procedure:

  • To a solution of 4'-hydroxyacetophenone (10 mmol) in acetonitrile (20 vol), add N-bromosuccinimide (12 mmol) and neutral aluminum oxide (10% w/w).[2]

  • Reflux the reaction mixture for 10-20 minutes.[2]

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, add water (100 mL) to the reaction mixture.[2]

  • Extract the product with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (n-hexane:EtOAc, 99:1) to obtain pure this compound.[2]

Method 3: Selective Bromination with Copper(II) Bromide

This method employs copper(II) bromide for a highly selective α-bromination of the ketone.

Procedure:

  • Prepare a suspension of copper(II) bromide (2 moles) in a refluxing mixture of chloroform and ethyl acetate.[3][4]

  • Add 4'-hydroxyacetophenone (1 mole) to the suspension.[3][4]

  • The reaction proceeds at reflux, indicated by the evolution of hydrogen bromide and a color change of the copper bromide from black to white.[3]

  • The reaction is complete when the evolution of hydrogen bromide ceases.[4]

  • Filter the hot reaction mixture to remove the insoluble copper(I) bromide.[4]

  • The filtrate containing the product can be used directly for subsequent reactions, or the solvent can be removed to isolate the crude this compound, which can be further purified by recrystallization.

Logical Relationship of Synthesis Routes

The following diagram illustrates the different synthetic approaches starting from the common precursor, 4'-hydroxyacetophenone.

Synthesis_Routes cluster_start Starting Material cluster_routes Synthesis Routes cluster_reagents Key Reagents cluster_product Product 4-Hydroxyacetophenone 4-Hydroxyacetophenone Direct_Bromination Direct Bromination 4-Hydroxyacetophenone->Direct_Bromination NBS_Bromination NBS Bromination 4-Hydroxyacetophenone->NBS_Bromination CuBr2_Bromination CuBr₂ Bromination 4-Hydroxyacetophenone->CuBr2_Bromination Product This compound Direct_Bromination->Product NBS_Bromination->Product CuBr2_Bromination->Product Br2 Br₂ Br2->Direct_Bromination NBS_Al2O3 NBS / Al₂O₃ NBS_Al2O3->NBS_Bromination CuBr2 CuBr₂ CuBr2->CuBr2_Bromination

Caption: Comparative workflow of synthesis routes for this compound.

References

Comparative Guide to LC-MS Method Development for 2-Bromo-4'-hydroxyacetophenone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of 2-Bromo-4'-hydroxyacetophenone and its putative metabolites. The information is intended for researchers, scientists, and professionals in drug development, offering insights into method development, sample preparation, and analytical performance.

Predicted Metabolic Pathways of this compound

The metabolism of this compound is predicted to follow common pathways for phenolic compounds and acetophenones. These include Phase I oxidation and reduction reactions and Phase II conjugation reactions. The primary predicted metabolites are:

  • Metabolite 1 (M1): 4-Hydroxybenzoic acid (formed by oxidation of the acetyl group).

  • Metabolite 2 (M2): 2-Bromo-1-(4-hydroxyphenyl)ethanol (formed by reduction of the ketone).

  • Metabolite 3 (M3): this compound glucuronide (Phase II conjugation).

  • Metabolite 4 (M4): this compound sulfate (Phase II conjugation).

The diagram below illustrates these potential metabolic transformations.

G parent This compound m1 M1: 4-Hydroxybenzoic acid parent->m1 Oxidation (CYP450) m2 M2: 2-Bromo-1-(4-hydroxyphenyl)ethanol parent->m2 Reduction m3 M3: Glucuronide Conjugate parent->m3 Glucuronidation (UGT) m4 M4: Sulfate Conjugate parent->m4 Sulfation (SULT)

Figure 1: Predicted metabolic pathways of this compound.

Comparison of LC-MS Methods

Two common reversed-phase LC-MS methods are compared below for the separation and detection of this compound and its predicted metabolites. Method 1 utilizes a standard C18 column, while Method 2 employs a Phenyl-Hexyl column for alternative selectivity.

Table 1: Comparison of LC-MS Method Performance

AnalyteMethod 1 (C18) - RT (min)Method 2 (Phenyl-Hexyl) - RT (min)LOD (ng/mL)LOQ (ng/mL)
This compound5.24.80.51.5
M1: 4-Hydroxybenzoic acid2.12.51.03.0
M2: 2-Bromo-1-(4-hydroxyphenyl)ethanol4.54.10.82.4
M3: Glucuronide Conjugate3.83.51.23.6
M4: Sulfate Conjugate3.63.31.54.5

Note: The performance data presented are hypothetical and based on typical values for similar analytes.

Experimental Protocols

The following sections detail the experimental protocols for sample preparation, and the two compared LC-MS methods.

For biological matrices such as plasma or serum, a simple protein precipitation step is often sufficient for sample clean-up prior to LC-MS analysis.

  • To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS analysis.

This method is a robust, general-purpose approach for the separation of a wide range of small molecules.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95-5% B

    • 9.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Key MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

The Phenyl-Hexyl stationary phase offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10-90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90-10% B

    • 8.1-11 min: 10% B

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Key MS Parameters:

    • Capillary Voltage: 2.8 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Desolvation Gas Flow: 900 L/hr

LC-MS Method Development Workflow

The development of a robust LC-MS method follows a logical progression of steps to ensure accuracy, sensitivity, and reproducibility.

G cluster_0 Method Development A Analyte Characterization (pKa, logP) B MS Parameter Optimization (Infusion of Standard) A->B C LC Method Scouting (Column & Mobile Phase) B->C D Gradient Optimization C->D E Sample Preparation (SPE, LLE, PP) D->E F Method Validation (Linearity, Accuracy, Precision) E->F G Routine Analysis F->G

Figure 2: General workflow for LC-MS method development.

Conclusion

The selection of an appropriate LC-MS method for the analysis of this compound and its metabolites depends on the specific requirements of the study. A standard C18 column provides a good starting point for method development. However, a Phenyl-Hexyl column can offer improved resolution and alternative selectivity for these aromatic compounds. The provided protocols and workflow serve as a comprehensive guide for researchers to develop and validate a suitable analytical method for their specific application. Method validation according to regulatory guidelines is crucial before application to biological sample analysis.[1][2][3][4][5][6]

References

Safety Operating Guide

Safe Handling and Disposal of 2-Bromo-4'-hydroxyacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4'-hydroxyacetophenone (CAS No. 2491-38-5). Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of research activities. This compound is a valuable intermediate in pharmaceutical synthesis and a covalent inhibitor of protein tyrosine phosphatases (PTPs), notably PTP1B.[1][2][3] However, it presents significant health hazards, including being harmful if swallowed, causing severe skin burns and eye damage, and potentially being corrosive to metals.[4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 2491-38-5[1][5]
Molecular Formula C₈H₇BrO₂[1][5]
Molecular Weight 215.04 g/mol [1][5]
Appearance Pale beige to white or light yellow/orange solid/powder/crystal[1][4]
Melting Point 123-126°C[1]
Boiling Point (Predicted) 338.7 ± 17.0°C[1]
Density (Predicted) 1.622 ± 0.06 g/cm³[1]
Solubility Slightly soluble in chloroform and methanol[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is mandatory to minimize exposure and prevent accidents. The following workflow outlines the procedural steps from receipt of the chemical to its use in experimental protocols.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a tightly sealed, corrosive-resistant container in a dry, cool, and well-ventilated area.[4][6] Recommended storage temperatures range from 2-8°C to as low as -20°C in a freezer under an inert atmosphere.[1][2] The storage area should be designated for corrosive and combustible solids.[5]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Personal Protective Equipment (PPE)

Before handling the compound, all personnel must be equipped with the following PPE:

PPE CategoryMinimum RequirementSpecifications
Eye and Face Protection Safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone operations.[7][8]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves must be inspected for tears or punctures before use and disposed of properly after handling.[7][8]
Skin and Body Protection Laboratory coat; fire/flame resistant and impervious clothingA disposable gown is recommended for procedures with a higher risk of contamination.[7][8]
Respiratory Protection NIOSH-approved respiratorRequired if dust is generated or if working in a poorly ventilated area. A full-face respirator should be used if exposure limits are exceeded.[7][8]
Experimental Procedures
  • Ventilation: All handling of this compound must be conducted in a chemical fume hood or a well-ventilated laboratory.[7][9]

  • Weighing: To minimize dust formation, handle the solid compound carefully using a clean, dedicated spatula and weigh boat.[8]

  • Solution Preparation: When preparing solutions, add the solvent to the vessel containing the pre-weighed compound. Gently swirl or stir to dissolve, avoiding any splashing.[8]

  • Spill Response: In the event of a spill, evacuate personnel to a safe area.[7][9] Wearing the appropriate PPE, cover the spill with an absorbent material.[4] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7][9] Prevent the spill from entering drains.[7][9]

First Aid Measures

In case of exposure, immediate medical attention is required.[6]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7][9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6][7][9]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][7][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Solid Waste: Collect solid waste, including contaminated PPE (gloves, gowns, etc.), weigh boats, and absorbent materials from spills, in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.

Waste Disposal
  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service.

  • Incineration: One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Regulations: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[7][9]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receiving Receiving and Storage PPE Don Personal Protective Equipment Receiving->PPE Weighing Weighing PPE->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Spill Spill Response Weighing->Spill Experiment Experimental Use Solution_Prep->Experiment Solution_Prep->Spill Decontamination Decontaminate Work Area Experiment->Decontamination Experiment->Spill Waste_Collection Waste Collection Decontamination->Waste_Collection Disposal Hazardous Waste Disposal Waste_Collection->Disposal First_Aid First Aid Spill->First_Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4'-hydroxyacetophenone
Reactant of Route 2
2-Bromo-4'-hydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.